Cobalt, methyl-
Description
Structure
2D Structure
Properties
CAS No. |
76826-90-9 |
|---|---|
Molecular Formula |
CH3Co- |
Molecular Weight |
73.968 g/mol |
IUPAC Name |
carbanide;cobalt |
InChI |
InChI=1S/CH3.Co/h1H3;/q-1; |
InChI Key |
HAHDAHKRCJXVAP-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[Co] |
Origin of Product |
United States |
Synthesis and Biosynthesis of Methylcobalamin
De Novo Biosynthetic Pathways in Microorganisms
The de novo synthesis of cobalamin is exclusive to some bacteria and archaea and involves the construction of the complex corrin (B1236194) ring structure from simple precursors. nih.govmdpi.com This process requires a significant energetic investment from the cell, involving nearly 30 enzymatic steps. asm.org The pathways are broadly categorized into two main types: anaerobic and aerobic, distinguished primarily by the timing of cobalt insertion and the requirement for molecular oxygen. portlandpress.comnih.gov
Anaerobic and Aerobic Pathways
The aerobic pathway , well-studied in organisms like Pseudomonas denitrificans, requires molecular oxygen and is characterized by the late insertion of cobalt into the corrin ring. nih.govwikipedia.org In contrast, the anaerobic pathway , found in bacteria such as Salmonella typhimurium and Propionibacterium shermanii, does not require oxygen, and cobalt is incorporated at an early stage. portlandpress.comwikipedia.org
The divergence between the two pathways occurs after the formation of precorrin-2 (B1239101). nih.gov They later converge at the intermediate cob(II)yrinic acid a,c-diamide. nih.gov Despite their differences, many of the methyltransferase enzymes involved in the eight peripheral methylation reactions share a high degree of sequence similarity between the two pathways. nih.gov
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Requires molecular oxygen | Does not require molecular oxygen |
| Cobalt Insertion | Late in the pathway | Early in the pathway |
| Key Organisms | Pseudomonas denitrificans, Rhodobacter capsulatus wikipedia.org | Salmonella typhimurium, Bacillus megaterium, Propionibacterium shermanii wikipedia.org |
| Cobalt Chelation | Via hydrogenobyrinic a,c-diamide with the CobNST complex nih.gov | Via precorrin-2 with CbiK nih.gov |
| Ring Contraction | Involves a monooxygenase (CobG) and results in the extrusion of the methylated C20. mdpi.com | Catalyzed by the enzyme from the cbiH gene without the need for oxygen. mdpi.com |
Enzymatic Steps and Key Intermediates
The biosynthesis of methylcobalamin (B1676134) begins with the synthesis of δ-aminolevulinate (ALA), a common precursor for all tetrapyrroles. nih.gov Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG), and four molecules of PBG are then polymerized and cyclized to create uroporphyrinogen III (UroIII). mdpi.com UroIII is the first macrocyclic intermediate common to the biosynthesis of heme, chlorophyll, and cobalamin. wikipedia.org
From UroIII, the pathways to cobalamin diverge. A series of eight methylation steps, utilizing S-adenosyl methionine (SAM) as the methyl donor, decorate the macrocycle. asm.orgwikipedia.org
Key Intermediates in Cobalamin Biosynthesis: nih.govportlandpress.comwikipedia.orgpnas.org
| Intermediate | Pathway(s) | Key Transformation |
| Uroporphyrinogen III | Both | Starting macrocycle for cobalamin synthesis. |
| Precorrin-1 | Both | Result of the first methylation of UroIII. |
| Precorrin-2 | Both | Result of the second methylation; point of divergence for aerobic and anaerobic pathways. |
| Sirohydrochlorin (Factor II) | Anaerobic | Oxidized form of precorrin-2, substrate for cobalt insertion. |
| Cobalt-precorrin-2 | Anaerobic | Result of early cobalt chelation. |
| Hydrogenobyrinic acid | Aerobic | Corrin ring structure formed before cobalt insertion. |
| Cobyrinic acid | Both | A key corrinoid intermediate. |
| Cobyric acid | Both | Formed after amidation of the carboxylate groups of cobyrinic acid. |
| Adenosylcobyric acid | Both | Formed by the attachment of an adenosyl group to the cobalt ion. |
The final steps, common to both pathways, involve the attachment of an aminopropanol (B1366323) sidechain and the assembly of the nucleotide loop, which provides the second ligand for the cobalt ion. wikipedia.org
Salvage Pathways
Many prokaryotic organisms that cannot synthesize cobalamin de novo possess salvage pathways to acquire it from their environment. wikipedia.org These pathways allow for the uptake of external corrinoids, such as cobalamin or its precursors, and their subsequent conversion into the required coenzyme forms. mdpi.comwikipedia.org Even some organisms capable of de novo synthesis, like Salmonella typhimurium, will assimilate external cobalamin when available. wikipedia.org The uptake is typically facilitated by ABC transporters that move the cobalamin across the cell membrane. wikipedia.org
Laboratory and Industrial Synthetic Methodologies
Due to the complexity of its chemical structure, the industrial production of vitamin B12, including methylcobalamin, relies on microbial fermentation rather than total chemical synthesis. mdpi.comresearchgate.net However, laboratory-scale chemical syntheses are established, often starting from a more readily available form of vitamin B12, such as cyanocobalamin. wikipedia.org
Chemical Reduction and Alkylation Procedures
A common laboratory method for preparing methylcobalamin involves the chemical reduction of cyanocobalamin, followed by an alkylation step. wikipedia.org
A typical procedure is as follows:
Reduction: Cyanocobalamin is reduced in an alkaline solution using a reducing agent like sodium borohydride. This process reduces the cobalt(III) center to a highly nucleophilic cob(I)alamin species. wikipedia.orggoogle.com
Alkylation: The resulting cob(I)alamin is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, which provides the methyl group that attaches to the cobalt center, forming methylcobalamin. wikipedia.orggoogle.com
These reactions are typically carried out in the absence of light and oxygen to prevent degradation of the light-sensitive and oxygen-sensitive compounds. google.com
Optimization Strategies for Industrial Production
The industrial production of vitamin B12 is achieved through large-scale fermentation of microorganisms, with Pseudomonas denitrificans and Propionibacterium freudenreichii being among the commonly used strains. researchgate.netacs.org Optimization strategies focus on improving the yield and cost-effectiveness of this process.
Key optimization strategies include:
Strain Engineering: Genetically modifying the production strains to overexpress key biosynthetic genes, remove feedback inhibition mechanisms, and direct metabolic flux towards cobalamin synthesis. nih.govacs.org
Fermentation Media Optimization: Fine-tuning the composition of the culture medium, including the concentrations of carbon and nitrogen sources, precursors like 5-aminolevulinic acid (ALA) and 5,6-dimethylbenzimidazole (B1208971) (DMB), and cobalt ions. mdpi.comacs.org For instance, adding betaine (B1666868) has been shown to enhance the formation of key intermediates. mdpi.com
Process Control: Optimizing fermentation conditions such as pH, temperature, and oxygen transfer rate (OTR) is crucial for maximizing yield. mdpi.comekb.eg
Cost-Effective Substrates: Utilizing inexpensive raw materials, such as agro-industrial wastes like molasses, as a carbon source to reduce production costs. ekb.egresearchgate.net
Recent advancements in synthetic biology and metabolic engineering continue to be applied to develop more efficient microbial cell factories for vitamin B12 production. nih.gov
Control of Environmental Factors
The optimization of methylcobalamin production through fermentation is highly dependent on the stringent control of various environmental and nutritional factors. nih.gov Industrial production primarily utilizes microbial strains such as Propionibacterium shermanii and Pseudomonas denitrificans. nih.govmdpi.com The growth and productivity of these microorganisms are sensitive to the conditions of the fermentation broth. Key factors that are manipulated to enhance yield include nutrient concentrations, aeration, pH, and temperature. researchgate.netekb.eg
Research has shown that specific trace elements and additives play a crucial role. The supplementation of cobalt ions, a central component of the cobalamin molecule, and precursors like 5,6-dimethylbenzimidazole (DMB) and 5-aminolevulinic acid (ALA) can improve biosynthesis. mdpi.com Betaine has been identified as a key methyl group donor for the biosynthesis pathway; however, high concentrations can inhibit cell growth, necessitating controlled feeding strategies. researchgate.net
Furthermore, the concentration of certain ions in the fermentation medium is critical. For instance, in cultures of Pseudomonas denitrificans, maintaining a potassium ion concentration between 0.7 and 1.3 g/L has been demonstrated to significantly increase the yield of vitamin B12. google.com The control of dissolved oxygen is another vital parameter. Studies indicate that a lower oxygen transfer rate during the later stages of fermentation can positively impact cobalamin biosynthesis, with multi-step dissolved oxygen control strategies leading to a reported 17% increase in production. researchgate.net Accumulation of inhibitory byproducts, such as propionic acid, is a major challenge, particularly in cultures of Propionibacterium, which can limit cell growth and productivity. gcwgandhinagar.com
The following table summarizes key environmental factors and their impact on the bioprocess:
| Factor | Parameter | Effect on Production | Reference |
| Nutrients | Betaine | Acts as a methyl group donor, but high concentrations inhibit cell growth. | researchgate.net |
| Glucose | Used in feeding strategies to support cell growth and production. | researchgate.net | |
| 5-aminolevulinic acid (ALA) | Precursor supplementation can improve cobalamin biosynthesis. | mdpi.com | |
| 5,6-dimethylbenzimidazole (DMB) | Precursor supplementation can improve cobalamin biosynthesis. | mdpi.com | |
| Trace Elements | Cobalt (Co²⁺) | Essential central ion for the molecule; managing levels is critical for yield and reducing environmental waste. | researchgate.netquadram.ac.uk |
| Zinc (Zn²⁺) | Positively affects production. | researchgate.net | |
| Ion Concentration | Potassium (K⁺) | Optimal concentration (0.7-1.3 g/L) can significantly increase yield in P. denitrificans. | google.com |
| Gaseous Environment | Dissolved Oxygen (DO) | Lower oxygen transfer rate in later stages can enhance production. | researchgate.net |
| Physicochemical | pH | Optimization is crucial for microbial growth and productivity. | ekb.eg |
| Temperature | Control is necessary for optimal enzyme function and cell viability. | ekb.eg | |
| Inhibitors | Propionic Acid | Accumulation can inhibit the growth of Propionibacterium species. | gcwgandhinagar.com |
Genetic Tools for Bioprocess Improvement
Significant advancements in the yield of microbially produced methylcobalamin have been achieved through the application of genetic engineering. These tools are employed to overcome native limitations of producer strains, such as feedback inhibition and inefficient precursor supply. mdpi.comnih.govresearchgate.net
Historically, a common strategy for strain improvement was random mutagenesis, which aimed to increase productivity or confer resistance to toxic intermediates that accumulate in the culture medium. nih.govresearchgate.net While effective to a degree, modern molecular biology offers more precise and targeted approaches. These include the overexpression of key genes involved in the cobalamin biosynthesis pathway and the downregulation of genes in competing metabolic pathways. nih.govresearchgate.net
Heterologous expression, which involves introducing foreign genes or entire biosynthetic pathways into well-characterized host organisms like Escherichia coli, is a promising strategy. nih.govresearchgate.net This allows for production in strains that are easier to cultivate and genetically manipulate than traditional industrial producers. quadram.ac.uk For example, researchers have successfully developed a novel E. coli strain capable of producing B12 on a scale comparable to commercial strains but with a significantly reduced requirement for cobalt, making the process more environmentally friendly and cost-effective. ukri.org
More advanced genetic tools are also being deployed. A versatile Cas12k-based genetic engineering toolkit (C12KGET) was recently used to successfully modify the genome of Sinorhizobium meliloti. By down-regulating specific gene expression, researchers achieved a 25% increase in vitamin B12 production without negatively impacting cell growth. oup.com These genetic interventions are critical for developing next-generation cell factories for efficient and sustainable methylcobalamin production. mdpi.comnih.gov
The table below outlines various genetic strategies used to improve methylcobalamin production:
| Genetic Tool/Strategy | Description | Example/Outcome | Reference |
| Random Mutagenesis | Inducing random mutations to screen for strains with higher productivity or resistance to toxic intermediates. | A traditional method for strain improvement. | nih.govresearchgate.net |
| Gene Overexpression | Increasing the expression of genes directly involved in the cobalamin biosynthesis pathway. | Enhances the metabolic flux towards the final product. | mdpi.comnih.gov |
| Gene Downregulation | Reducing the expression of genes in competing metabolic pathways. | Redirects metabolic resources towards cobalamin synthesis. | nih.govresearchgate.net |
| Heterologous Expression | Expressing the biosynthetic pathway in a foreign host. | Development of E. coli strains for B12 production. quadram.ac.uknih.gov | |
| CRISPR-Cas Systems | Precise genome editing for targeted gene modification. | A Cas12k-based toolkit increased B12 yield in S. meliloti by 25%. | oup.com |
Structural Characterization and Spectroscopic Analysis of Methylcobalamin
Advanced Spectroscopic Techniques for Structural Elucidation
The determination of the precise molecular architecture of methylcobalamin (B1676134) has been made possible through the application of several sophisticated spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of its structure in both solid and solution states.
X-ray Crystal Structures
X-ray crystallography has been instrumental in providing a definitive three-dimensional structure of methylcobalamin. journals.co.zaacs.org These studies reveal a pseudo-octahedral coordination geometry for the cobalt(III) ion. journals.co.za The cobalt is bound to four equatorial nitrogen atoms of the corrin (B1236194) macrocycle, a 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety in the lower (α) axial position, and a methyl group in the upper (β) axial position. wikipedia.orgnih.gov
High-resolution crystal structures have provided precise bond lengths and angles. For instance, the Co-C (methyl) bond length has been reported to be approximately 1.99 Å to 2.00 Å, and the Co-N (benzimidazole) bond length is around 2.19 Å to 2.23 Å. acs.orgosti.gov The four equatorial Co-N bond lengths range from 1.88 Å to 1.97 Å. acs.org The corrin ring itself is not perfectly planar and exhibits a degree of folding. nih.gov The crystal structure also reveals the presence of numerous water molecules and, in some cases, acetone (B3395972) molecules of crystallization, which form a complex hydrogen-bonding network with the cobalamin molecule. acs.org
| Parameter | Value (Å) | Reference |
| Co-C (methyl) bond length | 1.99 - 2.00 | acs.orgosti.gov |
| Co-N (benzimidazole) bond length | 2.19 - 2.23 | acs.orgosti.gov |
| Equatorial Co-N bond lengths | 1.88 - 1.97 | acs.org |
Vibrational Spectroscopy (IR, Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding and structural dynamics of methylcobalamin. tandfonline.comresearchgate.net Near-IR Fourier transform (FT) Raman spectroscopy has been particularly effective in studying photolabile organocobalt compounds like methylcobalamin, as it minimizes the risk of photodecomposition. rsc.orgrsc.org
A key vibrational mode identified is the Co-C bond stretch, which is a direct probe of the organometallic bond. Using near-IR FT-Raman spectroscopy, the Co-CH₃ stretching frequency has been conclusively determined to be 500 cm⁻¹ in solid-state methylcobalamin. rsc.orgrsc.org Isotope labeling studies, substituting ¹²CH₃ with ¹³CH₃ or CD₃, have confirmed this assignment, with the deuterated methyl (CD₃) cobalamin showing a shift in the Co-C stretch to 470 cm⁻¹. rsc.orgrsc.org
Raman spectra also exhibit characteristic bands corresponding to the vibrations of the corrin ring, typically observed in the 1300-1600 cm⁻¹ region. researchgate.netacs.org These modes are primarily composed of single and double C-C and C-N stretching vibrations. researchgate.net Time-resolved infrared (TRIR) spectroscopy has been used to study the vibrational dynamics of the excited states of methylcobalamin, revealing complex spectral profiles with broad similarities to other cobalamins. nih.gov
| Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |
| Co-CH₃ stretch | 500 | Near-IR FT-Raman | rsc.orgrsc.org |
| Co-CD₃ stretch | 470 | Near-IR FT-Raman | rsc.orgrsc.org |
| Corrin ring modes | 1300 - 1600 | Raman | researchgate.netacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
⁵⁹Co NMR spectroscopy has also been employed to study cobalamins. pnas.org The chemical shift of the ⁵⁹Co resonance is sensitive to the ligands attached to the cobalt atom. In methylcobalamin, the ⁵⁹Co resonance appears upfield compared to cyanocobalamin, which is consistent with the stronger ligand field of the methyl group. pnas.org The analysis of solid-state ⁵⁹Co NMR spectra provides information about the cobalt coupling parameters, which are sensitive to the local environment and crystallization history of the sample. pnas.org
Electron Spin Resonance (ESR) Spectroscopy
While methylcobalamin in its stable Co(III) state is diamagnetic and therefore ESR-inactive, Electron Spin Resonance (ESR) spectroscopy becomes relevant when studying the photolytic or redox products of methylcobalamin. For instance, the homolytic cleavage of the Co-C bond can lead to the formation of cob(II)alamin, a paramagnetic species that can be characterized by ESR.
Mass Spectrometry
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the identity of methylcobalamin. ijpsonline.comacs.org Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful methods for the purification, identification, and characterization of methylcobalamin from various sources. acs.orgresearchgate.netaustinpublishinggroup.com
In mass spectra of methylcobalamin, the molecular ion [M+H]⁺ is observed at an m/z of approximately 1344. ijpsonline.com A doubly charged ion [M+2H]²⁺ at m/z 673.93 has also been reported. acs.org Fragmentation patterns in MS/MS experiments provide further structural information, often showing the loss of the axial ligands, such as the dimethylbenzimidazole group. ijpsonline.com
Electronic Structure and Excited States Analysis
The electronic structure of methylcobalamin is fundamental to its reactivity, particularly the photolability of the Co-C bond. capes.gov.br Various experimental and theoretical methods have been used to investigate its electronic transitions and excited states. colab.wsresearchgate.net
The UV-visible absorption spectrum of methylcobalamin is characterized by several broad bands. osti.govosti.gov The low-energy α/β bands have been traditionally interpreted as a vibrational progression associated with a single π→π* electronic excitation within the corrin ring. colab.wsnih.gov However, more recent analyses suggest that these bands consist of multiple electronic transitions. colab.ws Time-dependent density functional theory (TD-DFT) calculations have been extensively used to model the electronic spectra and understand the nature of the excited states. colab.wsresearchgate.net
Upon photoexcitation, methylcobalamin can undergo photodissociation of the Co-C bond. capes.gov.brosti.gov The mechanism of this photodissociation is wavelength-dependent. acs.org It is proposed that the reactive excited state is of a ligand-to-ligand charge transfer (LLCT) type, involving the promotion of an electron from the Co-C σ-bond to a π* orbital of the corrin ring. capes.gov.br This LLCT state can mix with the π-π* corrin intraligand excitations, making these bands also photoactive. capes.gov.br Time-resolved X-ray absorption spectroscopy has been used to directly characterize the electronic and geometric structures of the transient intermediates formed during photolysis. osti.govacs.org These studies have identified intermediates with an elongated Co-C bond. osti.gov
Theoretical calculations, including DFT and more advanced ab initio methods like CASSCF/MC-XQDPT2 and EOM-CCSD, have been employed to investigate the electronic structure of the ground and excited states. nih.govacs.orgresearcher.life These studies have provided insights into the character of the S1 excited state, with some methods suggesting a metal-to-ligand charge transfer (MLCT) character. nih.gov The electronic structure of the one-electron-oxidized form of methylcobalamin has also been investigated, revealing a mixed π-cation corrin radical and Co(III)/Co(IV) character. acs.orgresearcher.life
Absorption (Abs) Spectroscopy
The electronic absorption spectrum of methylcobalamin is characterized by several distinct bands in the ultraviolet-visible (UV-Vis) region, which arise from electronic transitions primarily involving the corrin ring and the central cobalt atom. osti.govcolab.ws These bands are commonly labeled as α, β, and γ bands. The low-energy α and β bands are traditionally viewed as a vibrational progression of a single electronic transition, though recent theoretical analyses suggest they may consist of multiple electronic transitions. researchgate.netacs.orgnih.gov The more intense γ-band is located in the near-UV region. researchgate.net
Time-dependent density functional theory (TD-DFT) has been employed to simulate and interpret the absorption spectra of methylcobalamin. researchgate.netacs.orgnih.gov These calculations have shown that the choice of the exchange-correlation functional, basis set, and the inclusion of solvent effects are critical for achieving good agreement with experimental data. researchgate.netacs.org The BP86 functional, in particular, has been noted for providing a reliable description of the low-energy α/β bands. researchgate.netacs.org
| Band | Approximate Wavelength Range (nm) | General Assignment |
| α/β | 520-550 | Corrin ring π→π* transitions, traditionally viewed as a vibrational progression. researchgate.netacs.org |
| γ | ~340-400 | Intense corrin ring π→π* transitions. researchgate.net |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chirality of the molecule. For methylcobalamin, CD spectroscopy is a sensitive probe of the three-dimensional structure and electronic transitions. colab.wsnih.gov The CD spectrum of methylcobalamin exhibits distinct signals corresponding to the electronic transitions observed in the absorption spectrum. colab.wsacs.org
Theoretical calculations using TD-DFT have been instrumental in interpreting the CD spectra of methylcobalamin. researchgate.netacs.orgnih.gov These studies have helped to assign the observed CD bands to specific electronic transitions and have revealed the complex nature of the electronic structure. researchgate.netacs.org For example, computational analysis suggests that the α/β band region in the CD spectrum, similar to the absorption spectrum, arises from multiple electronic transitions rather than a single one. researchgate.netacs.orgnih.gov An intense feature in the CD spectrum of the related cob(I)alamin has been identified as a potential probe for its nucleophilic character. nih.gov
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic circular dichroism (MCD) spectroscopy, which measures CD in the presence of a magnetic field, provides additional insights into the electronic structure of methylcobalamin, particularly regarding degenerate or nearly degenerate electronic states. colab.ws MCD has been used alongside absorption and CD spectroscopy to build a more complete picture of the electronic transitions in cobalamins. colab.wsacs.org
TD-DFT calculations have also been extended to simulate MCD spectra, aiding in the detailed assignment of electronic transitions. researchgate.netacs.orgnih.gov The combination of experimental MCD data with theoretical calculations has been crucial in refining the understanding of the excited states of methylcobalamin. researchgate.netacs.org
Time-Resolved Spectroscopic Probes
Time-resolved spectroscopic techniques are powerful tools for studying the transient species and structural dynamics that occur after photoexcitation of methylcobalamin. These methods allow for the observation of short-lived intermediates and the elucidation of the pathways and timescales of photochemical reactions like Co-C bond cleavage.
Femtosecond to nanosecond transient absorption spectroscopy has been extensively used to study the primary photochemical events in methylcobalamin. acs.orgresearchgate.netacs.org These experiments involve exciting the molecule with a short laser pulse and monitoring the subsequent changes in its absorption spectrum over time.
Studies have shown that the photochemistry of methylcobalamin is strongly dependent on the excitation wavelength. acs.orgacs.org Excitation at 400 nm in the near-UV leads to a partitioning between prompt homolysis of the Co-C bond and the formation of a metastable cob(III)alamin photoproduct. acs.orgacs.org In contrast, excitation at 520 nm in the visible αβ-band results primarily in the formation of the metastable photoproduct without significant prompt bond homolysis. acs.orgacs.org This metastable species has a lifetime of approximately 1.0 ns and subsequently partitions between forming cob(II)alamin and recovering the ground-state methylcobalamin. acs.orgacs.org The quantum yield for Co-C bond homolysis is therefore dependent on both the initial wavelength-dependent partitioning and the subsequent decay of the metastable intermediate. acs.orgacs.org
The transient spectra reveal the formation of intermediates with distinct absorption features. For example, the metastable photoproduct exhibits a spectrum similar to other cob(III)alamin compounds with a weak axial ligand. researchgate.net The formation of cob(II)alamin is characterized by a different transient spectrum. acs.org
| Excitation Wavelength | Initial Photochemical Event | Metastable Intermediate Lifetime | Final Products |
| 400 nm | Partitioning between prompt Co-C bond homolysis and formation of a metastable photoproduct. acs.orgacs.org | ~1.0 ns acs.orgacs.org | Cob(II)alamin and ground-state Methylcobalamin. acs.orgacs.org |
| 520 nm | Predominant formation of a metastable photoproduct. acs.orgacs.org | ~1.0 ns acs.orgacs.org | Cob(II)alamin and ground-state Methylcobalamin. acs.orgacs.org |
Time-resolved X-ray absorption spectroscopy (XAS) is a powerful technique for directly probing the electronic and geometric structure of the cobalt center during the photochemical reaction. nih.govacs.orgosti.gov By tuning the X-ray energy to the Co K-edge, one can obtain element-specific information about the coordination environment, oxidation state, and bond lengths around the cobalt atom. nih.govacs.orgosti.gov
XAS studies have identified transient intermediates on the picosecond and microsecond timescales following photoexcitation of methylcobalamin. nih.govacs.orgresearchgate.net A picosecond intermediate shows an elongation of the axial Co-C bond and a relaxation of the corrin ring. nih.govacs.orgresearchgate.net A later microsecond intermediate, formed from the recombination of photocleaved products, exhibits a nearly restored Co-C bond but a significantly elongated lower axial Co-N(dimethylbenzimidazole) bond. nih.govacs.orgresearchgate.net The reduced nature of the cobalt site in this later intermediate confirms the formation of a methyl radical. nih.govacs.orgresearchgate.net
Polarized time-resolved X-ray absorption near-edge structure (XANES) spectroscopy provides further detail by probing the structural changes along specific molecular axes. nsf.govresearchgate.netacs.orgnih.gov By using polarized X-rays and aligning the molecules with polarized laser light, it is possible to separate the structural dynamics in the axial and equatorial directions. nsf.govresearchgate.netacs.orgnih.gov
Studies using polarized XANES with 520 nm excitation have revealed that at a 100 ps time delay, there are only small changes in both the axial and equatorial directions, suggesting that significant elongation of the Co-C bond does not occur in the long-lived photoexcited state under these conditions. nsf.govresearchgate.netacs.orgnih.gov The observed changes are primarily attributed to modifications in the corrin ring. nsf.govresearchgate.net This contrasts with the significant axial bond elongation observed in other cobalamins like cyanocobalamin. researchgate.net These findings highlight the advantage of using polarization-selective techniques to isolate specific structural dynamics. nsf.govresearchgate.netacs.orgnih.gov
Analysis of Corrin Ring and Axial Ligand Conformations
The three-dimensional structure of methylcobalamin (MeCbl) is characterized by a central cobalt (Co) atom coordinated by a corrin macrocycle. The geometry of this complex, particularly the conformation of the corrin ring and the disposition of the axial ligands, is crucial for its biological activity. These structural features have been extensively studied using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Methylcobalamin features a pseudo-octahedral coordination geometry around the Co(III) ion. journals.co.za The four equatorial positions are occupied by the nitrogen atoms of the corrin ring. nih.gov The two axial positions are occupied by a methyl group on the upper (β) face and a 5,6-dimethylbenzimidazole (DMB) nucleotide on the lower (α) face. journals.co.zanih.gov The DMB ligand is tethered to the corrin ring via a propanolamine (B44665) and phosphate (B84403) linkage. nih.gov
The upper methyl ligand and the lower DMB ligand exert a mutual electronic influence, known as the "trans influence." The strong sigma-donating methyl group tends to lengthen the Co-N bond to the DMB ligand on the opposite side. researchgate.netnih.govacs.org This inverse trans influence is a typical characteristic of alkylcobalamins. researchgate.netnih.govacs.org Structural studies on analogues like ethylcobalamin and butylcobalamin reveal that as the steric bulk of the upper alkyl ligand increases, both the Co-C and the Co-N3B (DMB) bonds lengthen. researchgate.netnih.govacs.org Molecular surface map analysis shows that the upper alkyl ligands are generally directed toward the hydrophobic side of the corrin ring. researchgate.netnih.govacs.org
In biological systems, such as the enzyme methionine synthase, the conformation of the axial DMB ligand is dynamic. researchgate.netpnas.org The DMB can be coordinated to the cobalt ("His-on" or "base-on" conformation, where a histidine from the enzyme replaces DMB) or dissociated ("His-off" or "base-off" conformation). researchgate.netnih.gov This conformational change is critical for the enzyme's catalytic cycle, allowing the cobalamin to react with different substrates. pnas.orgpnas.org The equilibrium between these states is influenced by the binding of substrates and other protein domains. nih.govpnas.org For example, binding of S-adenosylmethionine (AdoMet) can disfavor certain conformations due to steric clashes with the methyl group of methylcobalamin. pnas.org 59Co NMR studies have also suggested the possibility of rearrangements of the axial ligands or conformational changes in the corrin ring core in solution. pnas.org
Table 1: Selected Structural Parameters of Methylcobalamin and its Analogues
Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry is a widely employed analytical technique for the quantitative determination of methylcobalamin in various formulations. austinpublishinggroup.com This method is valued for its simplicity, speed, and cost-effectiveness. The principle of the method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Methylcobalamin, being a colored compound, exhibits characteristic absorption maxima in the UV-Visible spectrum. drugfuture.com The positions of these maxima can vary depending on the solvent and the pH of the medium. In a neutral aqueous solution (pH 7), methylcobalamin typically shows absorption maxima at approximately 266 nm, 342 nm, and 522 nm. drugfuture.compjlss.edu.pk In acidic conditions (0.1N HCl), these peaks shift to around 264 nm, 304 nm, and 462 nm. drugfuture.com
Numerous studies have developed and validated spectrophotometric methods for quantifying methylcobalamin, often in combination with other drugs. For instance, a method using distilled water as a solvent identified a maximum absorbance (λmax) at 351 nm for methylcobalamin, with a linear relationship observed in the concentration range of 1-7 µg/ml (r² = 0.9993). sphinxsai.comresearchgate.net Another study, for the estimation of methylcobalamin in injections, reported a λmax of 353 nm in a standard solution, with a linearity range of 10-50 µg/ml and a correlation coefficient (r²) of 0.9995. austinpublishinggroup.comresearchgate.net When methanol (B129727) is used as the solvent, a λmax of 354 nm has been utilized, showing linearity in the 15-35 µg/ml range. sphinxsai.com A separate study using methanol found a linearity of r² = 0.9981. asrjetsjournal.org The robustness of these methods is often confirmed through validation according to ICH guidelines, assessing parameters like accuracy, precision, linearity, and range. sphinxsai.comasrjetsjournal.org
The ratio of absorbances at different wavelengths can also be used to confirm the identity of methylcobalamin. For example, the ratio of absorbance at 266 nm to 342 nm should be between 1.3 and 1.5, and the ratio of 522 nm to 342 nm should be between 0.55 and 0.75. pjlss.edu.pk
Table 2: Summary of UV-Visible Spectrophotometric Methods for Methylcobalamin Determination
Chemical Reactivity and Catalytic Mechanisms of Methylcobalamin
Cobalt Oxidation States and Their Cycling in Catalysis
The catalytic activity of methylcobalamin (B1676134) is intrinsically linked to the ability of its central cobalt atom to cycle through different oxidation states, primarily Co(III), Co(II), and Co(I). iiti.ac.inbris.ac.uknih.gov This cycling is fundamental to the methyl transfer reactions catalyzed by enzymes like methionine synthase. nih.govunl.edu In its stable form, methylcobalamin contains cobalt in the +3 oxidation state (Co(III)). mdpi.comrsc.org During the catalytic cycle of enzymes such as methionine synthase, the cobalt atom alternates between the Co(III) and the highly reactive Co(I) state. nih.govunl.edumdpi.combiorxiv.org
Co(III) to Co(I) Reduction Mechanisms
The transformation from the stable Co(III) state to the catalytically active Co(I) state is a critical reduction process. In the context of methionine synthase, the reaction cycle involves the transfer of a methyl group from methylcobalamin (a Co(III) species) to homocysteine. bris.ac.uknih.gov This process involves the heterolytic cleavage of the cobalt-carbon bond, resulting in the formation of a Co(I) species and methionine. bris.ac.uknih.gov The Co(I) state is then remethylated by a methyl donor, such as N5-methyltetrahydrofolate, which regenerates the methylcobalamin Co(III) state and completes the catalytic cycle. iiti.ac.inbris.ac.uk
Role of Supernucleophilic Co(I)alamin
The Co(I) form of cobalamin, often referred to as Co(I)alamin, is a potent "supernucleophile". iiti.ac.inrsc.orgnih.govnih.govbeilstein-journals.org This high nucleophilicity is attributed to the paired electrons in the axial dz2 orbital of the four-coordinate Co(I) ion. beilstein-journals.orgacs.orgnih.gov Its exceptional reactivity allows it to readily accept a methyl group from relatively unreactive donors like N5-methyltetrahydrofolate. iiti.ac.innih.gov The supernucleophilic character of Co(I)alamin is harnessed by enzymes like methionine synthase to facilitate methyl transfer reactions that would otherwise be kinetically unfavorable. unl.edunih.gov The reactivity of Co(I)alamin has also been explored in various non-enzymatic chemical syntheses. beilstein-journals.orgacs.org
The electronic structure of Co(I)alamin is complex, with significant mixing of cobalt and corrin (B1236194) ring orbitals, which contributes to its redox accessibility and catalytic power. acs.orgnih.gov
Oxidative Inactivation and Reductive Reactivation
During the catalytic cycle, the highly reactive Co(I)alamin intermediate is susceptible to oxidation, leading to the formation of an inactive Co(II)alamin species. iiti.ac.inunl.eduumich.edu This oxidative inactivation occurs roughly once every 100 to 2000 turnovers in methionine synthase, depending on the conditions. biorxiv.orgumich.edupnas.org
To maintain catalytic activity, enzymes have a reductive reactivation pathway to restore the inactive Co(II) state back to the active Co(I) or Co(III) form. unl.edupnas.org In E. coli methionine synthase, this reactivation involves a reductive methylation process. umich.edu An electron, typically from a donor like flavodoxin, reduces the Co(II) to Co(I). unl.eduumich.edupnas.org Subsequently, a methyl group is transferred from S-adenosylmethionine (AdoMet) to the Co(I) species, regenerating methylcobalamin (Co(III)). unl.eduumich.edupnas.org This reactivation cycle ensures the long-term functionality of the enzyme. unl.edubiorxiv.org The enzyme's structure facilitates this process by bringing the cobalamin and AdoMet binding domains into proximity. pnas.org
Cobalt-Carbon Bond Chemistry
The chemistry of the cobalt-carbon (Co-C) bond is central to the function of methylcobalamin. wikipedia.orgrsc.org This organometallic bond is relatively weak and its cleavage is a key step in the methyl transfer reactions catalyzed by B12-dependent enzymes. unl.edunih.govacs.org
Heterolytic Cleavage of the Co-C Bond
In methylcobalamin-dependent enzymes, the Co-C bond is cleaved heterolytically. unl.edumdpi.comrsc.orgnih.gov This mode of cleavage involves the transfer of the methyl group with its electron pair, formally as a methyl carbocation (CH3+), leaving the cobalt in the Co(I) oxidation state. bris.ac.uknih.gov This is in contrast to adenosylcobalamin-dependent enzymes where the Co-C bond breaks homolytically to form a Co(II) species and a radical. unl.edumdpi.comnih.gov
The heterolytic cleavage in methyltransferases like methionine synthase is triggered by the binding of the substrate, homocysteine, which attacks the methyl group of methylcobalamin. bris.ac.uk This nucleophilic attack leads to the formation of methionine and the supernucleophilic Co(I)alamin intermediate. iiti.ac.inbris.ac.uk The Co(I) species is then remethylated to complete the catalytic cycle. iiti.ac.inbris.ac.uk The process can be represented as a nucleophile-induced demethylation of methyl-Co(III)alamin. iiti.ac.in
Influence of Steric and Electronic Factors on Co-C Bond Cleavage
The cleavage of the Co-C bond is influenced by both steric and electronic factors. mdpi.comrsc.orgcapes.gov.br The coordination of the dimethylbenzimidazole (Dmb) base to the cobalt atom in the "base-on" conformation has a significant thermodynamic effect on the heterolytic reactions of methylcobalamin. iiti.ac.in Theoretical studies suggest that steric interactions, particularly involving the ribose moiety of the nucleotide loop, can distort the coenzyme and influence the Co-C bond dissociation energy. nih.govacs.org
Electronic factors play a crucial role. For instance, one-electron reduction of methylcobalamin dramatically weakens the Co-C bond, increasing its homolysis rate by a factor of over 10^15. nih.govacs.org This is due to the added electron occupying an antibonding orbital, which significantly lowers the bond dissociation energy. nih.gov While this homolytic cleavage upon reduction is a powerful concept, heterolytic cleavage is the primary pathway in methyltransferase enzymatic reactions. unl.edunih.gov The electronic properties of the ligands, both the upper methyl group and the lower axial ligand, also modulate the reactivity of the Co-C bond. rsc.orgresearchgate.net The protein environment itself contributes significantly to catalysis by stabilizing the transition state and the dissociated species through electrostatic and van der Waals interactions. nih.govacs.org
Kinetics and Thermodynamics of Co-C Bond Cleavage
The cobalt-carbon (Co-C) bond in methylcobalamin is a stable covalent bond, and its cleavage is a critical step in the diverse biochemical reactions it mediates. The thermodynamics and kinetics of this bond's scission have been a subject of extensive research to understand the significant rate enhancements observed in enzymatic systems compared to the cofactor in solution.
The Co-C bond dissociation energy (BDE) for methylcobalamin in solution is approximately 30 kcal/mol, indicating a relatively strong and stable bond. nih.gov However, enzymatic environments can accelerate the rate of this cleavage by many orders of magnitude. mdpi.comwits.ac.zabrasch-group.com For instance, in methionine synthase, the rate of methyl transfer from methylcobalamin to homocysteine is enhanced by a factor of about 10⁶ compared to the reaction in solution. unl.edu This catalytic power is attributed to factors within the enzyme's active site that destabilize the Co-C bond.
Theoretical studies using Density Functional Theory (DFT) have provided significant insights into the energetics of Co-C bond cleavage. mdpi.com These calculations have explored different scenarios, including the influence of the axial ligand (the dimethylbenzimidazole base) and the oxidation state of the cobalt center. For a one-electron reduced methylcob(II)alamin, DFT calculations predict that the Co-C cleavage is most likely to occur from the "base-off" conformation, where the dimethylbenzimidazole ligand is detached from the cobalt. mdpi.com In this state, the total energy barrier for cleavage is calculated to be around 0.7 eV. mdpi.com Furthermore, the formation of an anion radical ([MeCbl]•−) through reductive cleavage has been shown to lower the Co-C bond dissociation energy by approximately 50%. nih.gov This substantial reduction in bond strength is due to the added electron occupying a σ*Co-C antibonding orbital upon stretching of the bond, facilitating its homolytic cleavage. nih.gov
The kinetics of Co-C bond cleavage are also influenced by the solvent environment, as demonstrated by electrochemical studies. mdpi.com However, the precise mechanism in these electrochemical processes and their direct correlation to in vivo mechanisms remain subjects of discussion due to the dependence of reaction rates and mechanisms on the specific solvent used. mdpi.com
Table 1: Energetic Parameters of Co-C Bond Cleavage in Methylcobalamin
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Bond Dissociation Energy (BDE) | In solution (Homolytic) | ~30 kcal/mol | nih.gov |
| Energy Barrier (SN1 Cleavage) | Methylcob(II)alamin (base-off, DFT) | ~0.7 eV | mdpi.com |
| Energy Barrier (SN1 Cleavage) | Neutral Methylcobalamin | 24.4 kcal/mol | researchgate.netresearchgate.net |
| BDE Reduction | Upon formation of [MeCbl]•− | ~50% | nih.gov |
| Enzymatic Rate Enhancement | Methionine Synthase | ~10⁶-fold | unl.edu |
Photo-induced Co-C Bond Cleavage
The cobalt-carbon bond in methylcobalamin is photosensitive and can be cleaved upon exposure to light, a process known as photolysis. mdpi.comumich.edu This property has been utilized as a tool to study the intermediates and mechanisms of cobalamin-dependent reactions. The outcome of photolysis—whether the bond breaks homolytically (forming a Co(II) species and a methyl radical) or heterolytically (forming Co(I) and a methyl carbocation, or Co(III) and a methyl carbanion)—can depend on the wavelength of the excitation light. frontiersin.orgosti.gov
When methylcobalamin is excited with 400 nm light, it results in a mixture of products: approximately 27% cob(II)alamin from homolysis and 73% cob(III)alamin from heterolysis. frontiersin.org In contrast, excitation at 520 nm is reported to yield only a metastable cob(III)alamin species. frontiersin.org Theoretical studies suggest that a repulsive triplet state, 3(σCo−C → σ*Co−C), becomes dissociative as the Co-C bond is stretched, explaining the photo-scission mechanism. frontiersin.org
Time-resolved X-ray absorption spectroscopy has provided direct structural characterization of the transient intermediates formed during photolysis. osti.gov These studies have captured a picosecond intermediate where the upper axial Co-C bond is elongated, and the corrin ring is relaxed. osti.gov A subsequent microsecond intermediate shows the formation of a methyl radical and a reduced cobalt site, confirming the homolytic cleavage pathway. osti.gov
Within an enzyme active site, such as methionine synthase, the photochemical properties of methylcobalamin are modulated. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have been used to model the photo-induced activation of the Co-C bond inside the enzyme. nih.gov The analysis revealed two potential photodissociation pathways (Path A and Path B) on the electronically excited S₁ state potential energy surface. For methylcobalamin bound to methionine synthase, Path B was identified as the energetically favorable route. This pathway involves an initial detachment of the lower axial Co-N bond (to the histidine ligand from the protein), followed by the displacement and cleavage of the Co-C bond to form a cob(II)alamin and methyl radical pair. nih.gov
Table 2: Products of Methylcobalamin Photolysis
| Excitation Wavelength | Primary Products | Cleavage Type | Reference |
|---|---|---|---|
| 400 nm | Cob(II)alamin (~27%) & Cob(III)alamin (~73%) | Homolytic & Heterolytic | frontiersin.org |
| 520 nm | Metastable Cob(III)alamin | Heterolytic | frontiersin.org |
Methyl Transfer Mechanisms
A primary function of methylcobalamin in biology is to act as a cofactor in methyltransferase enzymes, which catalyze the transfer of a methyl group from a donor to an acceptor molecule. unl.edunih.gov These reactions are crucial in metabolic pathways such as methionine synthesis and acetate (B1210297) synthesis. mdpi.comacs.org The underlying mechanism of these enzymatic reactions involves the formal heterolytic cleavage of the Co-C bond, allowing for the transfer of a methyl group. umich.eduacs.org The cobalt center cycles between the Co(I) and Co(III) oxidation states during catalysis. iiti.ac.in
Two-Stage Methyl Transfer Processes
The methyl transfer reactions catalyzed by methylcobalamin-dependent enzymes typically proceed via a "ping-pong" mechanism, which can be described as two distinct half-reactions or stages. mdpi.comacs.org
Stage 1: Methylation of the Cofactor: In the first stage, the cobalt atom in its highly nucleophilic Co(I) state attacks the methyl group of a donor substrate, such as 5-methyltetrahydrofolate (CH₃-H₄folate). mdpi.comumich.edu This results in the formation of the methylcob(III)alamin intermediate and the release of the demethylated donor (tetrahydrofolate). umich.edu
E-cob(I)alamin + CH₃-H₄folate → E-methylcob(III)alamin + H₄folate umich.edu
Stage 2: Demethylation of the Cofactor: In the second stage, the newly formed methylcobalamin transfers its methyl group to an acceptor substrate, such as homocysteine. mdpi.com This step regenerates the cob(I)alamin form of the enzyme, which is then ready for another catalytic cycle, and releases the final methylated product (methionine). mdpi.comumich.edu
E-methylcob(III)alamin + Homocysteine → E-cob(I)alamin + Methionine umich.edu
This two-step process allows the enzyme to interact with two different substrates sequentially, using the cobalamin cofactor as a transient carrier of the methyl group. acs.org
Nucleophilic Attack and Three-Center Two-Electron Bonds
The chemical mechanism at the heart of methyl transfer involves nucleophilic attack. The cob(I)alamin species generated in the catalytic cycle is a potent "supernucleophile" due to the high electron density on the Co(I) center. iiti.ac.inresearchgate.net
In the methylation of the cofactor by CH₃-H₄folate, the cob(I)alamin initiates a nucleophilic attack on the methyl carbon. ebi.ac.uk For this reaction, a transition state involving a three-center, two-electron bond between the nitrogen of the folate, the cobalt, and the transferring methyl carbon (N···C···Co) has been proposed. ebi.ac.uk
Conversely, in the demethylation step, the acceptor substrate acts as the nucleophile. For methionine synthase, the sulfur atom of the deprotonated homocysteine (thiolate) performs a nucleophilic attack on the methyl carbon of methylcobalamin, leading to the formation of methionine and cob(I)alamin. ebi.ac.uk
SN1 and SN2 Reaction Mechanisms
The methyl transfer from methylcobalamin can be mechanistically classified using the framework of nucleophilic substitution reactions, specifically SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). mdpi.commasterorganicchemistry.com
An SN1 mechanism would involve a preliminary, rate-limiting heterolytic cleavage of the Co-C bond to form a free methyl cation and cob(I)alamin, followed by a rapid reaction of the carbocation with the nucleophile. mdpi.comyoutube.com An SN2 mechanism involves a single, concerted step where the incoming nucleophile attacks the methyl carbon at the same time as the Co-C bond breaks. mdpi.commasterorganicchemistry.comyoutube.com
The majority of evidence points towards an SN2 mechanism for the enzymatic methyl transfer reactions. mdpi.comnih.gov In this scenario, the Co-C bond cleavage is triggered directly by the nucleophilic attack of the substrate (e.g., homocysteine). mdpi.com This is supported by theoretical calculations and the fact that the highly reactive and unstable methyl cation intermediate of an SN1 pathway is avoided. mdpi.com Isotope analysis of the carbon atom in the methyl group can be used to experimentally distinguish between concerted (SN2) and stepwise (SN1) mechanisms. nih.gov
While the methyl transfer to the substrate is SN2, the cleavage of the Co-C bond can also be considered in an SN1 context, particularly under non-enzymatic or theoretical conditions. mdpi.com DFT calculations have been used to determine the energy barriers for a purely dissociative SN1 cleavage, providing a baseline to appreciate the catalytic efficiency of the SN2 pathway in enzymes. mdpi.com
Table 3: Comparison of SN1 and SN2 Mechanisms for Methyl Transfer
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Molecularity | Unimolecular rate-determining step | Bimolecular rate-determining step |
| Kinetics | Rate = k[Methylcobalamin] | Rate = k[Methylcobalamin][Nucleophile] |
| Mechanism | Stepwise: Co-C cleavage then nucleophilic attack | Concerted: Simultaneous attack and cleavage |
| Intermediate | Methyl cation and Cob(I)alamin | Five-coordinate transition state |
| Relevance | Considered in theoretical/non-enzymatic cleavage | Predominant pathway in enzymatic methyl transfer |
Methyl Group Activation and Substrate Reactivity
The remarkable efficiency of enzymatic methyl transfer is not only due to the inherent reactivity of the cofactor but also to the specific activation of both the methyl group and the acceptor substrate by the enzyme. unl.edu
Methyl Group Activation: The reactivity of the methyl group on methylcobalamin is influenced by the trans ligand (the axial ligand opposite the methyl group). In the enzyme, the coordination of a histidine residue from the protein in place of the cofactor's own dimethylbenzimidazole base can modulate the electronic properties of the cobalt center and, consequently, the lability of the Co-C bond. nih.gov For the methylation step, the donor substrate itself must be activated. In the case of methionine synthase, protonation of the N5 nitrogen of CH₃-H₄folate is considered crucial for making the methyl group sufficiently electrophilic for attack by cob(I)alamin. researchgate.net Theoretical calculations show that without this protonation, the energy barrier for methyl transfer is prohibitively high (~38 kcal/mol). researchgate.net
Substrate Reactivity: The enzyme also plays a critical role in enhancing the nucleophilicity of the acceptor substrate. In methionine synthase, a zinc ion is present in the homocysteine-binding domain. nih.gov This zinc ion is coordinated by cysteine residues from the protein and is believed to bind the homocysteine substrate, activating its sulfur atom and promoting its deprotonation to the more nucleophilic thiolate form, thus preparing it to attack the methyl group of the cofactor. nih.gov
Role of Coordination Environment in Catalysis
The catalytic activity of the organometallic cofactor methylcobalamin is intricately linked to its coordination environment. The central cobalt ion's reactivity is modulated by the nature of the ligands attached to it, particularly the lower or 'alpha' axial ligand. This flexibility allows enzymes to fine-tune the cofactor's properties for specific chemical reactions.
Base-On and Base-Off Structures
A fundamental aspect of methylcobalamin's reactivity is the dynamic equilibrium between two principal conformations: "base-on" and "base-off". nih.gov In the "base-on" structure, the 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety, which is part of the nucleotide tail of the molecule, coordinates directly to the lower axial position of the cobalt ion. nih.gov This conformation is generally more stable and predominates in solution at physiological pH. nih.gov However, the coordination of the bulky DMB base also provides a stabilizing effect, making the crucial cobalt-carbon bond less susceptible to cleavage. dokumen.pub
For catalysis to occur in many enzymatic contexts, methylcobalamin must switch to the "base-off" conformation. In this state, the DMB ligand is dissociated from the cobalt center and is often replaced by a solvent molecule like water or, within an enzyme's active site, an amino acid residue. nih.govresearchgate.net This dissociation renders the cofactor more reactive. nih.gov The "base-off" state facilitates the heterolytic cleavage of the cobalt-methyl bond, a key step in methyl transfer reactions. iiti.ac.inresearchgate.net The transition between these states is influenced by environmental factors such as pH; acidic conditions, for instance, can protonate the DMB nitrogen, favoring the "base-off" form. nih.gov The redox potential of the cobalt center is also significantly affected, with the reduction of Co(II) to Co(I) being more facile in the "base-off" state, which is crucial for the catalytic cycle of certain enzymes. nih.gov
| Property | Base-On Conformation | Base-Off Conformation |
| Lower Axial Ligand | 5,6-dimethylbenzimidazole (DMB) | Solvent (e.g., H₂O) or Protein Residue |
| Reactivity | Lower, more stable | Higher, more reactive |
| Co-C Bond Cleavage | Less favorable | More favorable mdpi.com |
| Predominance | Favored at physiological pH in solution nih.gov | Favored in acidic conditions or within specific enzyme active sites nih.gov |
| Co(II)/Co(I) Redox Potential | approx. -500 mV nih.gov | approx. -610 mV nih.gov |
This interactive data table summarizes the key distinctions between the "base-on" and "base-off" conformations of methylcobalamin.
Ligand Exchange and Protein Coordination (e.g., Histidine)
Within the confines of an enzyme's active site, the coordination environment of methylcobalamin is actively manipulated to optimize catalysis. A common strategy employed by cobalamin-dependent enzymes is to control the base-on/base-off equilibrium through ligand exchange, where a residue from the protein itself displaces the DMB base. researchgate.net
A prominent example of this is the coordination by a histidine residue, resulting in a "base-off/His-on" state. nih.govnih.gov Many enzymes, including methionine synthase, feature a conserved structural motif (often a DxHxxG sequence) that positions a histidine side chain to act as the lower axial ligand for the cobalt ion. nih.govresearchgate.net This substitution of the intramolecular DMB ligand with a protein-donated histidine is not merely a passive replacement. It serves to precisely modulate the electronic and steric properties of the cofactor, thereby influencing the strength of the cobalt-methyl bond and preparing it for methyl transfer. researchgate.net This protein-enforced conformation underscores the sophisticated interplay between the cofactor and the enzyme, where the protein environment actively participates in and directs the catalytic mechanism rather than simply providing a passive scaffold. pnas.org This strategic ligand exchange is a key feature that enables the remarkable chemical versatility of methylcobalamin in biological systems. researchgate.net
Enzymatic Systems and Biochemical Pathways Involving Methylcobalamin
Methionine Synthase (MetH) as a Primary Methylcobalamin-Dependent Enzyme
Methionine synthase (MetH), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a key enzyme that relies on methylcobalamin (B1676134) as a cofactor. researchgate.netwikipedia.org In mammals, this enzyme is exclusively the cobalamin-dependent form. wikipedia.org MetH is responsible for the regeneration of the essential amino acid methionine from homocysteine. proteopedia.org This reaction is not only crucial for protein synthesis but also for the production of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. researchgate.netnih.gov Consequently, MetH plays an indispensable role in linking the folate and methionine cycles, which are central to one-carbon metabolism. wikipedia.org
The enzyme itself is a large, modular protein with distinct domains for binding its substrates—homocysteine and 5-methyltetrahydrofolate (CH₃-H₄folate)—and its cobalamin cofactor. nih.govnih.gov A fourth domain is responsible for the reactivation of the enzyme. nih.gov
Catalytic Cycle of Methionine Synthesis
The catalytic cycle of methionine synthase involves a two-step methyl transfer process, with the methylcobalamin cofactor acting as an intermediate methyl carrier. ebi.ac.ukmdpi.com
Methyl Group Transfer from Methylcobalamin to Homocysteine: The cycle begins with the enzyme in its methylcobalamin [Co(III)-CH₃] state. wikipedia.org The sulfur atom of homocysteine, activated by a zinc ion in the homocysteine-binding domain, performs a nucleophilic attack on the methyl group of the methylcobalamin. wikipedia.orgebi.ac.uk This reaction yields methionine and reduces the cobalt ion of the cofactor from Co(III) to the highly nucleophilic Co(I) state, forming cob(I)alamin. proteopedia.orgebi.ac.uk
Remethylation of Cob(I)alamin: The highly reactive cob(I)alamin then abstracts a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF), which is bound to its own domain. wikipedia.orgebi.ac.uk This step regenerates the methylcobalamin form of the enzyme and releases tetrahydrofolate (THF). wikipedia.org
Reactivation Cycle: The potent nucleophile cob(I)alamin is susceptible to oxidation, which can occur approximately once every 100 to 2,000 catalytic turnovers, forming an inactive cob(II)alamin state. ebi.ac.ukpnas.org To restore activity, the enzyme must undergo a reactivation cycle. wikipedia.org This process involves a reductive methylation where S-adenosylmethionine (SAM) provides the methyl group, and an electron is supplied by flavodoxin to reduce Co(II) back to Co(I) before remethylation. ebi.ac.ukpnas.org
| Step | Reactants | Products | Cobalamin State Change |
|---|---|---|---|
| 1. Methionine Formation | Methylcobalamin, Homocysteine | Methionine, Cob(I)alamin | Co(III) → Co(I) |
| 2. Cofactor Remethylation | Cob(I)alamin, 5-Methyltetrahydrofolate | Methylcobalamin, Tetrahydrofolate | Co(I) → Co(III) |
| Reactivation (Oxidation) | Cob(I)alamin | Cob(II)alamin (inactive) | Co(I) → Co(II) |
| Reactivation (Reductive Methylation) | Cob(II)alamin, S-Adenosylmethionine, Flavodoxin (electron) | Methylcobalamin | Co(II) → Co(I) → Co(III) |
Substrate Binding and Product Release
The binding of substrates and release of products in methionine synthase are tightly regulated and coupled to the enzyme's conformational state. Kinetic studies suggest that 5-methyltetrahydrofolate binds first, followed by homocysteine. ebi.ac.uk Homocysteine binds to a domain containing a zinc ion, which lowers the pKa of its thiol group, facilitating its role as a nucleophile. wikipedia.orgnih.gov Upon binding, homocysteine releases a proton. nih.gov
Enzyme Conformational Dynamics and Module Interactions
Methionine synthase is a highly dynamic, multidomain enzyme that undergoes significant conformational changes during its catalytic and reactivation cycles. nih.govresearchgate.net The enzyme is composed of four distinct domains: a homocysteine-binding domain, a folate-binding domain, a cobalamin-binding domain, and a reactivation domain that binds S-adenosylmethionine. nih.govresearchgate.net
For catalysis to occur, the cobalamin-binding domain must alternate its position to interact with the homocysteine-binding domain and then with the folate-binding domain. wikipedia.org These large-scale movements, often described as a "swinging arm" motion, bring the cofactor into proximity with each substrate in a sequential manner. nih.gov Similarly, for reactivation, the cobalamin-binding domain must move to interact with the reactivation domain. pnas.org These conformational changes are crucial to prevent a futile cycle of methionine production and consumption and to gate the reactivation process from the normal catalytic cycle. nih.govpnas.org The enzyme exists as an ensemble of interconverting conformational states, and the binding of different substrates and the methylation state of the cobalamin cofactor influence the distribution of these conformers. pnas.org
| Domain | Function | Interacting Partner |
|---|---|---|
| Homocysteine (Hcy) Domain | Binds and activates homocysteine | Cobalamin (Cob) Domain |
| Folate (Fol) Domain | Binds 5-methyltetrahydrofolate | Cobalamin (Cob) Domain |
| Cobalamin (Cob) Domain | Binds methylcobalamin cofactor and shuttles between other domains | Hcy, Fol, and Activation Domains |
| Activation (Act) Domain | Binds S-adenosylmethionine for reactivation | Cobalamin (Cob) Domain |
Methyl Transfer Reactions in Broader Metabolic Contexts
The methyl transfer reaction catalyzed by the methylcobalamin-dependent methionine synthase is a cornerstone of cellular metabolism, integrating several critical pathways. ebi.ac.ukresearchgate.net
One-Carbon Metabolism
One-carbon metabolism refers to a network of interconnected pathways that mediate the transfer of one-carbon units (such as methyl, methylene, and formyl groups) for various biosynthetic and regulatory processes. researchgate.net Methionine synthase is a central enzyme in this network. researchgate.net By transferring a methyl group from the folate pool (in the form of 5-methyltetrahydrofolate) to homocysteine, it regenerates methionine. wikipedia.org This methionine is then converted to S-adenosylmethionine (SAM), the primary methyl donor for the methylation of DNA, RNA, proteins, and lipids. nih.gov This function is vital for processes ranging from epigenetic regulation to neurotransmitter synthesis. obb12.comnih.gov
Folate Cycle and Methionine Cycle Interplay
The reaction catalyzed by methionine synthase is the primary link between the folate and methionine cycles. wikipedia.orgnih.gov
The Methionine Cycle: This cycle begins with methionine and involves its conversion to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Methionine synthase completes the cycle by remethylating homocysteine back to methionine. nih.gov
The Folate Cycle: This cycle involves the interconversion of various forms of tetrahydrofolate, each carrying a one-carbon unit at different oxidation levels. The conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate is an irreversible reaction. Therefore, the only way for the cell to regenerate tetrahydrofolate from 5-methyltetrahydrofolate is through the methionine synthase reaction. wikipedia.org This prevents the trapping of folate in the 5-methyl form and ensures the continued availability of other folate derivatives necessary for nucleotide synthesis (purines and thymidylate).
Thus, the methylcobalamin-dependent methionine synthase reaction is essential for maintaining the flux of both the methionine and folate cycles, ensuring the supply of methionine for protein synthesis and SAM for methylation reactions, as well as the regeneration of tetrahydrofolate for nucleotide biosynthesis. nih.gov
Anaerobic Acetogenesis and Methanogenesis
Methylcobalamin is a crucial intermediate in the metabolic pathways of various anaerobic microbes, particularly in acetogenesis and methanogenesis. wikipedia.org In these processes, which are vital steps in the global carbon cycle, methylcobalamin facilitates the transfer of methyl groups. nih.gov
Anaerobic Acetogenesis: Acetogenic bacteria utilize the Wood-Ljungdahl pathway to synthesize acetate (B1210297) from compounds like carbon dioxide. nih.govwikipedia.org This pathway is a cornerstone of their energy metabolism, allowing them to produce over 10 trillion kilograms of acetic acid annually. nih.gov A key step involves the transfer of a methyl group to a cobalt center in a corrinoid iron-sulfur protein, forming a methyl-Co(III) intermediate, which is chemically equivalent to methylcobalamin. nih.gov
Methanogenesis: Methanogenesis is the biological production of methane, carried out by archaea known as methanogens. wikipedia.org This process can occur through several pathways, including methyl-based methanogenesis, which relies on the demethylation of various methylated compounds such as methanol (B129727), methylamines, and methanethiol. asm.orgasm.org In these pathways, methylcobalamin-dependent methyltransferases are essential. nih.govresearchgate.net For instance, in the catabolism of methanol, a corrinoid protein is methylated, and the methyl group is subsequently transferred to coenzyme M by a methyltransferase, a critical step leading to methane formation. asm.org The cobalt center of the cobalamin cycles between the supernucleophilic Co(I) state and the methyl-Co(III) state to shuttle the methyl group. researchgate.net
Different types of methanogenesis include:
Acetoclastic methanogenesis: Acetate is split into a methyl group and a carboxyl group, with the methyl group being used to form methane. nih.gov
Hydrogenotrophic methanogenesis: Carbon dioxide is reduced to methane using hydrogen as the electron donor. wikipedia.org
Methylotrophic methanogenesis: Methylated compounds are used as substrates. asm.orgnih.gov
Methyl-based methanogenesis is recognized as a significant source of methane in a variety of anaerobic environments, including marine sediments, coastal wetlands, and hypersaline lakes. asm.orgasm.org
Wood-Ljungdahl Pathway
The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a key carbon fixation pathway in anaerobic bacteria and archaea. nih.govwikipedia.org It is used by acetogens for energy conservation and by other anaerobes like methanogens and sulfate reducers for synthesizing cellular carbon. nih.gov The pathway is characterized by two main branches: the Eastern (or methyl) branch and the Western (or carbonyl) branch. nih.govnih.gov
Eastern (Methyl) Branch: In this branch, one molecule of CO2 is reduced by a series of enzymatic steps to form a methyl group. nih.gov This process involves tetrahydrofolate (H4folate) as a C1 carrier. nih.gov The methyl group from methyl-H4folate is then transferred to the cobalt atom of a corrinoid iron-sulfur protein (CFeSP), forming a methyl-Co(III) species. nih.gov This reaction is catalyzed by a B12-dependent methyltransferase. nih.govresearchgate.net
Western (Carbonyl) Branch: In this branch, a second molecule of CO2 is reduced to carbon monoxide (CO) by the enzyme CO dehydrogenase/acetyl-CoA synthase (CODH/ACS). wikipedia.org
The final step of the pathway involves the ACS enzyme, which combines the methyl group from the CFeSP, the CO from the Western branch, and coenzyme A (CoA) to synthesize acetyl-CoA. nih.gov This process involves the transfer of the methyl group from the methyl-cobalt intermediate to a nickel site on the ACS enzyme, forming an organometallic methyl-Ni species before its condensation with CO and CoA. nih.gov
Comparative Enzymology with Adenosylcobalamin-Dependent Enzymes
Methylcobalamin (MeCbl) and adenosylcobalamin (AdoCbl) are the two primary coenzyme forms of vitamin B12, each facilitating distinct classes of enzymatic reactions. nih.gov While both contain a unique cobalt-carbon bond, the nature of this bond and the mechanism of its cleavage dictate their different biochemical functions. nih.gov
| Feature | Methylcobalamin (MeCbl) | Adenosylcobalamin (AdoCbl) |
| Upper Axial Ligand | Methyl group | 5'-deoxyadenosyl group |
| Primary Function | Methyl group transfer | Radical-based rearrangements |
| Cleavage Mechanism | Heterolytic | Homolytic |
| Cobalt State Cycle | Co(III) ↔ Co(I) | Co(III) ↔ Co(II) |
| Key Enzyme Class | Methyltransferases | Isomerases/Mutases, Reductases |
Mechanistic Distinctions (Heterolytic vs. Homolytic Cleavage)
The fundamental difference in the catalytic function of MeCbl and AdoCbl lies in the way the cobalt-carbon (Co-C) bond is cleaved.
Heterolytic Cleavage (Methylcobalamin): In enzymes dependent on methylcobalamin, such as methionine synthase, the Co-C bond undergoes heterolytic cleavage. researchgate.net This means that during the breakage of the bond, one fragment retains both of the shared electrons. maricopa.educhemistrysteps.com The cleavage of the Co-C bond in MeCbl yields a methyl carbocation (CH3+) and the highly nucleophilic cob(I)alamin form. nih.govresearchgate.net This potent Co(I) supernucleophile is essential for the subsequent steps of the catalytic cycle. nih.gov This type of cleavage is characteristic of methyl transfer reactions where the methyl group is transferred to a nucleophilic acceptor. researchgate.net
Homolytic Cleavage (Adenosylcobalamin): In contrast, adenosylcobalamin-dependent enzymes catalyze reactions that proceed via free radical mechanisms. nih.gov This is initiated by the homolytic cleavage of the Co-C bond, where the bond breaks in such a way that each fragment retains one of the shared electrons. maricopa.eduvedantu.com This homolysis generates a cob(II)alamin species and a 5'-deoxyadenosyl radical. researchgate.net The highly reactive adenosyl radical then initiates the catalytic reaction by abstracting a hydrogen atom from the substrate, generating a substrate radical that can undergo rearrangement. nih.govnih.gov AdoCbl-dependent enzymes, therefore, act as radical generators to facilitate complex isomerization and rearrangement reactions. researchgate.net
The bond dissociation energy for heterolytic cleavage is generally much higher than for homolytic cleavage for the same type of bond. byjus.com Enzymes dramatically accelerate the rate of Co-C bond cleavage, with the protein environment playing a crucial role in distorting the coenzyme to facilitate either homolysis or heterolysis. researchgate.netresearchgate.net
Different Biological Roles and Substrate Specificity
The distinct cleavage mechanisms of MeCbl and AdoCbl translate directly into their different biological roles and the types of substrates their respective enzymes act upon.
Methylcobalamin-Dependent Enzymes: These enzymes specialize in methyl group transfer. nih.gov
Biological Role: MeCbl is primarily involved in methylation cycles. futurekind.com Its main function is to carry and donate methyl groups, which is critical for processes like the synthesis of the amino acid methionine from homocysteine and for DNA methylation. nih.govinvigormedical.comnih.gov In anaerobic microbes, it is central to energy metabolism through acetogenesis and methanogenesis. nih.govresearchgate.net
Substrate Specificity: The substrates are typically a methyl donor (like methyl-tetrahydrofolate) and a methyl acceptor (like homocysteine). nih.govnih.gov Examples include methionine synthase and the corrinoid iron-sulfur protein in the Wood-Ljungdahl pathway. nih.govnih.gov
Adenosylcobalamin-Dependent Enzymes: These enzymes catalyze complex intramolecular rearrangement reactions. nih.gov
Biological Role: AdoCbl operates mainly in catabolic pathways, particularly within the mitochondria. invigormedical.comdifferencebetween.com It is essential for the metabolism of certain amino acids and fatty acids. invigormedical.com The radical-based mechanism allows for the 1,2-migration of various groups (hydroxyl, amino, or carbon-containing groups) on the substrate. nih.gov
Substrate Specificity: These enzymes act on substrates that can undergo rearrangement. A classic example is methylmalonyl-CoA mutase, which converts methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle. nih.gov Other examples include glutamate mutase and ribonucleotide reductase. nih.govresearchgate.net
Beyond Methionine Synthase: Other Proposed Methylcobalamin Interactions
While its role in methionine synthase is the most well-known in mammals, methylcobalamin's functions are far more diverse, especially in the microbial world. nih.gov Its role as a methyl group carrier is fundamental to the central energy metabolism of many anaerobic organisms. researchgate.net
Key interactions beyond methionine synthase include:
Corrinoid Iron-Sulfur Protein (CFeSP): In the Wood-Ljungdahl pathway of acetogens, a methyltransferase catalyzes the transfer of a methyl group from methyl-tetrahydrofolate to the corrinoid cofactor of CFeSP, forming methylcobalamin as an intermediate before the methyl group is used for acetyl-CoA synthesis. nih.gov
Methyl-H4-MPT: Coenzyme M Methyltransferase (Mtr): This enzyme complex is crucial in methanogenesis. nih.gov It transfers a methyl group from methyl-tetrahydromethanopterin (methyl-H4-MPT) to coenzyme M. This reaction proceeds via a corrinoid-containing subunit (MtrA) where methylcobalamin is formed as an intermediate. biorxiv.org
Methanol-Coenzyme M Methyltransferase: In methanogens that utilize methanol, a set of enzymes (MtaA, MtaB, MtaC) facilitates the transfer of a methyl group from methanol to coenzyme M, a process that also involves a methyl-corrinoid intermediate. asm.orgosti.gov
Core Methionine Synthases: Some organisms possess folate-independent "core" methionine synthases (e.g., MesA) that are homologous to the catalytic domain of the cobalamin-independent MetE enzyme. biorxiv.org In vitro, these enzymes can use free methylcobalamin as a methyl donor to convert homocysteine to methionine, though their physiological substrates are likely methyl-corrinoid proteins. biorxiv.org
These examples highlight that the function of methylcobalamin as a transient carrier of activated methyl groups is a widespread and evolutionarily ancient biochemical strategy. researchgate.net
Theoretical and Computational Approaches to Methylcobalamin Chemistry
Quantum Mechanical (QM) and Hybrid QM/MM Methods
Quantum mechanical methods are fundamental to understanding the electronic structure and bonding in methylcobalamin (B1676134). nih.gov For a system as large and complex as MeCbl, hybrid quantum mechanics/molecular mechanics (QM/MM) methods have proven to be particularly powerful. nih.govnih.gov In the QM/MM approach, the reactive center of the molecule, including the cobalt ion and its immediate ligands, is treated with a high level of quantum mechanical theory, while the remainder of the large molecule is described using more computationally efficient molecular mechanics force fields. nih.govmdpi.com This hybrid approach allows for the study of enzymatic reactions involving MeCbl within its protein environment, providing a more realistic model of the biological system. nih.govresearchgate.net
Density Functional Theory (DFT) has become a widely used method for studying the electronic and structural properties of cobalamins due to its balance of computational cost and accuracy. aip.org Various DFT functionals have been employed to investigate properties such as the Co-C bond dissociation energy (BDE), molecular geometries, and spectroscopic features. acs.orgnih.govacs.org
One of the key challenges in applying DFT to methylcobalamin is the selection of an appropriate functional. Studies have shown that different functionals can yield significantly different results, particularly for the Co-C bond dissociation energy. acs.orgnih.govacs.org For instance, the B3LYP functional, a popular hybrid functional, has been found to underestimate the Co-C BDE. In contrast, the BP86 functional, a gradient-corrected functional, often provides results that are in better agreement with experimental values. acs.orgnih.govresearchgate.net The inclusion of dispersion corrections (e.g., B3LYP-D or BP86-D) has been shown to be a critical factor in accurately calculating the BDE, highlighting the importance of non-covalent interactions within the molecule. acs.orgnih.gov
Geometry optimization calculations using DFT have also been performed on full-size models of methylcobalamin. acs.orgnih.gov The BP86 functional has demonstrated good performance in reproducing the experimental geometry of the molecule. acs.orgnih.gov DFT calculations have also been used to model the vibrational properties of MeCbl, with methods like the scaled quantum mechanical (SQM) force field being used to refine the calculated force constants. researchgate.net
Table 1: Comparison of DFT Functionals for Co-C Bond Dissociation Energy (BDE) in Methylcobalamin
| Functional | Key Findings | Reference |
| B3LYP | Significantly underestimates the Co-C BDE. | acs.orgnih.govacs.org |
| BP86 | Provides BDE values closer to experimental data but can still underestimate it for a full model. | acs.orgnih.govresearchgate.net |
| B3LYP-D | Inclusion of dispersion correction improves BDE calculations. | acs.org |
| BP86-D | Shows good performance in calculating the Co-C BDE. | acs.orgacs.org |
| B3LYP * | A modified B3LYP with reduced Hartree-Fock exchange and dispersion correction provides good agreement with experimental BDE. | acs.orgnih.gov |
| B3P86-D | Performs well in calculating the Co-C BDE. | acs.orgnih.gov |
Multi-Configurational Self-Consistent Field (MCSCF) Approaches
For situations where a single-determinant method like Hartree-Fock or standard DFT is inadequate, such as in cases of near-degenerate electronic states or during bond breaking, multi-configurational self-consistent field (MCSCF) methods are employed. wikipedia.orggatech.edupyscf.org MCSCF methods use a linear combination of configuration state functions to provide a more accurate description of the electronic wavefunction. wikipedia.orggatech.edu
A prominent MCSCF method is the Complete Active Space Self-Consistent Field (CASSCF) approach. wikipedia.org In CASSCF, the molecular orbitals are divided into inactive, active, and virtual spaces. The electronic configuration interaction is treated fully within the active space, providing a balanced description of the electronic structure. pyscf.org
In the context of methylcobalamin, MCSCF and CASSCF methods have been instrumental in understanding the electronic structure and reaction mechanisms, particularly the Co-C bond cleavage. mdpi.comresearchgate.net These methods are crucial for describing the multireference character of the electronic states involved in the catalytic cycle. researchgate.net The Pseudo-Jahn-Teller effect, which involves the mixing of electronic orbitals, has been identified through MCSCF calculations as a key factor governing the chemistry of vitamin B12, a concept that single-reference methods like DFT may fail to capture accurately. mdpi.comresearchgate.net
Table 2: Application of MCSCF/CASSCF in Methylcobalamin Research
| Application | Key Insights | Reference |
| Electronic Structure | Provides a more accurate description of nearly degenerate electronic states and bond-breaking processes. wikipedia.orggatech.eduuni-stuttgart.de | wikipedia.orggatech.eduuni-stuttgart.de |
| Reaction Mechanisms | Elucidates mechanistic details of methyl radical transfer and the role of the Pseudo-Jahn-Teller effect. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Co-N Bond Cleavage | CASSCF geometry optimization shows that the Co-N axial bond can be cleaved, leading to the removal of the dimethylbenzimidazole ligand. researchgate.net | researchgate.net |
Modeling of Electronic States and Spectroscopic Properties
Computational methods are essential for interpreting and predicting the complex spectroscopic properties of methylcobalamin, which arise from its intricate electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including their absorption (Abs) and circular dichroism (CD) spectra. nih.govacs.orgcolab.wsresearcher.life TD-DFT calculations have been applied to methylcobalamin to understand the nature of its electronic transitions and to assign the features observed in its experimental spectra. aip.orgnih.govacs.orgcolab.wsresearcher.liferesearchgate.net
Studies have shown that the choice of the exchange-correlation functional is critical for obtaining accurate TD-DFT results for MeCbl. nih.govacs.orgcolab.wsresearcher.life The BP86 functional has been found to provide reliable agreement with experimental spectra, particularly for the low-energy α/β bands. nih.govacs.orgcolab.wsresearcher.life In contrast, some hybrid functionals like B3LYP have shown limitations in accurately predicting the electronic spectra of cobalamins. colab.ws TD-DFT calculations have challenged the traditional interpretation of the α/β bands as a single electronic transition with a vibrational progression, suggesting instead that these bands are composed of multiple electronic transitions. nih.govacs.orgcolab.wsresearcher.life
Time-resolved X-ray absorption spectroscopy (XAS) is a powerful experimental technique for probing the structural dynamics of molecules in their excited states. nsf.govresearchgate.netnih.gov Computational simulations of X-ray absorption near-edge structure (XANES) spectra are crucial for interpreting these experimental data and for elucidating the structural changes that occur upon photoexcitation. nsf.govosti.govacs.org
For methylcobalamin, picosecond time-resolved polarized XANES measurements have been used to study the structure of its long-lived photoexcited state. nsf.govresearchgate.netnih.gov These studies, in conjunction with theoretical simulations, have revealed small changes in both the equatorial and axial bond lengths upon photoexcitation. nsf.govresearchgate.netnih.gov Specifically, the data suggest a slight expansion of the corrin (B1236194) ring and increased electron density on the cobalt atom, with only minor changes in the axial Co-C and Co-N bond lengths. acs.org These findings have helped to resolve ambiguities in the assignment of spectral features and have provided a more detailed picture of the excited-state structural dynamics of methylcobalamin. nsf.gov
Table 3: Spectroscopic Properties of Methylcobalamin from Theoretical Models
| Spectroscopic Technique | Computational Method | Key Findings | Reference |
| Absorption (Abs) and Circular Dichroism (CD) | TD-DFT | The BP86 functional provides good agreement with experimental spectra. The α/β bands are likely composed of multiple electronic transitions. nih.govacs.orgcolab.wsresearcher.liferesearchgate.net | nih.govacs.orgcolab.wsresearcher.liferesearchgate.net |
| X-ray Absorption Near-Edge Structure (XANES) | XANES simulations, TD-DFT | Small changes (< ~0.05 Å) in equatorial and axial bond lengths upon photoexcitation. nsf.govresearchgate.netnih.gov Slight expansion of the corrin ring and increased electron density on cobalt in the excited state. acs.org | nsf.govresearchgate.netnih.govacs.org |
Computational Studies of Reaction Mechanisms and Energy Barriers
Computational chemistry plays a vital role in elucidating the intricate reaction mechanisms and determining the energy barriers associated with the catalytic functions of methylcobalamin. These studies provide insights that are often difficult to obtain through experimental methods alone.
The cleavage of the Co-C bond is a central step in the reactions catalyzed by MeCbl-dependent enzymes. unl.edu Computational studies, primarily using DFT and QM/MM methods, have been employed to investigate the energetics of this process. nih.govmdpi.com The homolytic bond dissociation energy (BDE) of the Co-C bond has been a subject of intense computational investigation, with various factors influencing its calculated value, including the choice of DFT functional and the inclusion of dispersion corrections. acs.orgnih.govresearchgate.net
Studies have explored different mechanisms for the Co-C bond cleavage, including SN1 and SN2 type reactions. mdpi.com DFT calculations have been used to determine the energy barriers for these pathways. mdpi.commdpi.com For example, QM/MM calculations on the methylcobalamin binding domain of methionine synthase have revealed that the transfer of the methyl group to the substrate is associated with the displacement of the axial histidine base. researchgate.net The calculated activation energy barrier for the SN2 reaction in this system was found to be comparable to the experimentally determined rate constant. researchgate.net
Furthermore, computational studies have highlighted the influence of the protein environment on the reactivity of methylcobalamin. nih.gov For instance, QM/MM methods have been used to explore the photochemistry of MeCbl within the enzyme methionine synthase, revealing how the protein modulates the photolytic properties of the cofactor. nih.govresearchgate.net These studies have identified potential photodissociation pathways and have provided insights into the mechanism of photo-induced activation of the Co-C bond within the enzyme. nih.gov
Co-C Bond Dissociation Studies
A central focus of theoretical research on methylcobalamin has been the dissociation of the cobalt-carbon (Co-C) bond, a key step in the methyl transfer reactions catalyzed by MeCbl-dependent enzymes. mdpi.comnih.gov Understanding the energetics and mechanism of this bond cleavage is fundamental to elucidating the catalytic power of these enzymes.
Various computational methods have been applied to model the Co-C bond dissociation in MeCbl, often using simplified models of the full cofactor to make the calculations more tractable. acs.org For instance, the Im–[CoIIIcorrin]–Me+ system, a 58-atom model, has been examined using coupled-cluster (CC), density-functional theory (DFT), complete-active-space self-consistent-field (CASSCF), and second-order perturbation theory (CASPT2) approaches. acs.org
Studies have shown that the breaking of the Co-C bond can be influenced by several factors, including the oxidation state of the cobalt ion and the nature of the axial ligands. mdpi.com Theoretical calculations have explored both homolytic (leading to a cob(II)alamin and a methyl radical) and heterolytic (leading to cob(I)alamin and a methyl cation, or cob(III)alamin and a methyl anion) cleavage pathways. frontiersin.org The choice between these pathways is critical for the different biological functions of MeCbl. For example, in methionine synthase, the Co-C bond cleavage is thought to be heterolytic. mdpi.com
Time-dependent density functional theory (TD-DFT) has been employed to investigate the photodissociation of the Co-C bond. researchgate.netcolab.wsnih.gov These studies have identified the key excited states involved in the photolysis of MeCbl. researchgate.netcolab.ws The mechanism often involves a repulsive triplet state that mediates the bond dissociation. frontiersin.orgresearchgate.netcolab.ws The nature of the axial base has been shown to influence the photodissociation pathway. In the "base-on" form, where the dimethylbenzimidazole ligand is coordinated to the cobalt, two photodissociation pathways are possible. nih.gov However, in the "base-off" form, where the axial base is replaced by a water molecule, only one of these pathways is active. nih.gov
The calculated Co-C bond dissociation energy (BDE) is a key parameter for validating theoretical models against experimental data. Different DFT functionals have been shown to yield a range of BDE values. For instance, B97-D and BP86 (corrected for dispersion) have provided results in good agreement with experimental values of 32–40 kcal/mol. acs.org In contrast, other hybrid functionals like B3LYP tend to underestimate the BDE. acs.org More advanced methods like completely renormalized coupled-cluster (CR-CC) have yielded BDEs of approximately 38 kcal/mol, which is in excellent agreement with experimental findings. acs.org
| Computational Method | Model System | Calculated Co-C BDE (kcal/mol) | Reference |
|---|---|---|---|
| CR-CC(2,3)/CCSD | Im–[CoIIIcorrin]–Me+ | ~38 | acs.org |
| B97-D | Im–[CoIIIcorrin]–Me+ | 35 | acs.org |
| BP86-D3 | Im–[CoIIIcorrin]–Me+ | 40 | acs.org |
| DFT (general) | Methylcobalamin models | 24.4 (for SN1) | mdpi.com |
Elucidation of Electron and Methyl Radical Transfers
Theoretical studies have been instrumental in unraveling the complex mechanisms of electron and methyl radical transfers involving methylcobalamin. mdpi.commdpi.com These processes are at the heart of the catalytic cycle of enzymes like methionine synthase, which is responsible for the synthesis of methionine from homocysteine. mdpi.com
The transfer of a methyl group from 5-methyltetrahydrofolate to cob(I)alamin to form methylcobalamin, and the subsequent transfer of this methyl group to homocysteine, have been modeled using computational methods. mdpi.com DFT calculations have been used to investigate the reaction pathways, including S_N2 and reductive elimination mechanisms for the methyl transfer to homocysteine. researchgate.net These calculations have indicated that the activation barrier for the S_N2 reaction is significantly lower than for the reductive elimination pathway. researchgate.net
The role of the protein environment in modulating these transfer reactions is a critical area of investigation. QM/MM methods are particularly well-suited for this, as they can treat the reactive center with a high level of quantum mechanical theory while accounting for the influence of the surrounding protein matrix with a more computationally efficient molecular mechanics force field. mdpi.comresearchgate.net These studies have highlighted the importance of steric and electrostatic interactions in positioning the substrates and cofactor for efficient catalysis. researchgate.net
Recent research using the multi-configurational self-consistent field (MCSCF) method has suggested that the pseudo-Jahn-Teller effect, which involves the mixing of electronic orbitals, plays a crucial role in the chemistry of vitamin B12 cofactors. mdpi.comresearchgate.net This approach has provided new insights into the mechanistic details of methyl radical and hydrogen transfers, as well as the origins of electron transfers between the bioreagents. mdpi.comresearchgate.net For instance, MCSCF geometry optimizations have shown that the interaction between the negative ion of cysteine and the methylcobalamin cofactor leads to a dramatic elongation and eventual breaking of the Co-C bond, facilitating the transfer of the methyl radical. mdpi.com
Vibrational Analysis and Normal-Coordinate Calculations
Vibrational spectroscopy, particularly Raman and resonance Raman (rR) spectroscopy, provides a powerful experimental probe of the structure and bonding in methylcobalamin. researchgate.netresearchgate.net Theoretical vibrational analysis and normal-coordinate calculations are essential for interpreting these complex spectra and assigning the observed vibrational modes to specific molecular motions. nih.govresearchgate.netresearchgate.net
Due to the large size of methylcobalamin, full vibrational analysis is computationally demanding. researchgate.netresearchgate.net Therefore, studies often employ simplified models, such as Im–[CoIII(corrin)]–CH3, which includes the essential features of the corrin ring and the axial ligands. researchgate.netresearchgate.net The scaled quantum mechanical (SQM) method, combined with DFT calculations (often at the B3LYP level of theory), has been successfully used to refine the calculated force constants and improve the agreement with experimental data. researchgate.netresearchgate.net
These calculations have allowed for the assignment of key vibrational modes, including the Co-C stretching and Co-C-N bending modes. researchgate.netresearchgate.net The Co-C stretching frequency is of particular interest as it provides an indirect measure of the Co-C bond strength. nih.gov DFT calculations have been shown to accurately reproduce the Co-C distances and stretching frequencies for methyl and other alkylcobalamins. nih.gov
Furthermore, theoretical analysis has been crucial for understanding the effects of isotope labeling (e.g., CH3 → CD3 and 12CH3 → 13CH3) on the vibrational spectra, which provides a definitive way to identify modes involving the methyl group. researchgate.netresearchgate.net The DFT-SQM force field has been shown to accurately predict these isotope shifts. researchgate.netresearchgate.net The analysis of Raman data, guided by DFT-computed frequencies, has also permitted the assignment of various modes associated with the corrin ring itself. researchgate.net
| Vibrational Mode | Calculated Frequency Range (cm-1) | Experimental Assignment (cm-1) | Computational Method | Reference |
|---|---|---|---|---|
| Corrin Ring Vibrations | 1300-1600 | 1149-1574 | DFT | researchgate.net |
| CH3 Rocking Vibration | - | 733 | - | researchgate.net |
| Co-C Stretching (MeCbl) | 509 | - | DFT | nih.gov |
Theoretical Insights into Organocobalt Model Systems
The study of simpler organocobalt model systems provides fundamental insights that are transferable to the more complex methylcobalamin molecule. researchgate.netruben-group.de These models allow for a detailed examination of the electronic structure and reactivity principles that govern the behavior of the Co-C bond.
Electronic Structure of Model Compounds
For example, in cobalt(II) complexes with N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands, DFT calculations and Mayer bond order analysis have shown that NHC ligands are slightly stronger donor ligands than phosphines. researchgate.net This has implications for the trans-influence, where the NHC ligands weaken the Co-Cl bonds in a trans position. researchgate.net
The electronic structure of novel organocobalt complexes, such as a homoleptic tetramethylcobalt(III) complex, has been elucidated with the aid of DFT. nsf.gov These calculations provide a detailed picture of the bonding and electron distribution in these unusual species. nsf.gov Furthermore, theoretical modeling has been combined with experimental techniques like scanning tunneling microscopy (STM) and X-ray spectroscopy (XS) to understand the formation and electronic properties of organocobalt complexes on surfaces. ruben-group.de
Time-dependent DFT (TD-DFT) is a powerful tool for analyzing the electronic excited states of cobalamins and their models. colab.wsacs.orgnih.gov These calculations help in interpreting experimental absorption, circular dichroism (CD), and magnetic circular dichroism (MCD) spectra. colab.wsacs.orgnih.gov Such studies have revealed that spectral features previously thought to be vibrational progressions of a single electronic transition are often composed of multiple electronic transitions. colab.wsacs.orgnih.gov The choice of the DFT functional (e.g., B3LYP vs. BP86) can significantly impact the accuracy of the calculated spectra, with BP86 often providing better agreement with experimental data for the low-energy bands of cobalamins. colab.wsacs.org
Reactivity Predictions and Catalytic Behavior
Theoretical insights into the electronic structure of organocobalt model systems are directly linked to predicting their reactivity and catalytic behavior. researchgate.netnih.govuc.educardiff.ac.ukacs.org By understanding how the electronic properties of the cobalt center and its ligands influence reaction barriers, it is possible to design more efficient catalysts. nih.govacs.org
For instance, in the context of cobalt-catalyzed C-H borylation, mechanistic studies combining experimental and theoretical approaches have provided crucial insights. acs.org It was found that the borylation of the pincer ligand of the cobalt catalyst was faster than the desired arene borylation. acs.org Cyclic voltammetry and theoretical calculations established that electron-withdrawing groups on the pincer ligand slowed down the rate-limiting C-H oxidative addition step. acs.org This understanding inspired the design of a new generation of catalysts with electron-donating and sterically blocking substituents, which exhibited significantly improved activity. acs.org
The development of theory-infused neural networks represents a modern approach to predicting chemical reactivity. nih.gov These machine learning models integrate fundamental chemical principles, such as the d-band theory of chemisorption, with deep learning algorithms. nih.gov This allows for the rapid prediction of adsorption properties and catalytic activity on transition-metal surfaces, accelerating the discovery of novel catalysts. nih.gov
Hybrid QM/MM methods are also at the forefront of modeling catalytic systems. cardiff.ac.uk They enable the study of reactions in complex environments, such as enzymes or on the surfaces of materials. cardiff.ac.uk These methods have been applied to a wide range of catalytic processes, providing detailed mechanistic information and contributing to the rational design of new catalysts. cardiff.ac.uk
Methylcobalamin Analogues and Model Compounds in Research
Synthetic Analogues and Their Structural Characteristics
A range of alkylcobalamin derivatives have been synthesized to study the effect of the alkyl group on the properties of the cobalamin. These include compounds with ethyl, propyl, and butyl groups, as well as more complex alkyl substituents. The synthesis of these analogues, such as formylcobalamin and propionylcobalamin, has allowed for detailed comparisons with acetylcobalamin nih.gov. The spectroscopic and electrophoretic properties of these acylcobalamins are consistent with the σ-donor strength, or trans-effect, increasing in the order of formyl < acetyl < propionyl nih.gov.
Furthermore, fluoroalkylcobalamins like CF2HCbl, CF3Cbl, and CF3CH2Cbl have been synthesized and characterized. nih.govacs.orgelectronicsandbooks.com These fluorinated analogues provide a means to probe the electronic effects on the Co-C bond.
The nature of the alkyl ligand significantly impacts the geometry of the cobalamin, particularly the lengths of the axial Co-C and Co-N(DMB) bonds (the bond to the dimethylbenzimidazole base). This phenomenon is known as the trans influence, where the ligand on one side of the metal center affects the bond to the ligand on the opposite side researchgate.net.
In alkylcobalamins, an "inverse" or "inverse structural" trans influence is typically observed. This means that a stronger electron-donating alkyl group, which forms a stronger Co-C bond, leads to a weakening and lengthening of the trans Co-N(DMB) bond. However, the presence of a strong σ-donating β-ligand can lead to the stretching of the Co-N axial bond, a structural trans influence researchgate.net.
Studies comparing simple alkylcobalamins with their fluoroalkyl counterparts have revealed that the partial or total fluorination of the alkyl group leads to a shortening of both the axial Co-C and Co-N distances acs.org. For example, comparison of the crystal structures of methylcobalamin (B1676134) (MeCbl) and ethylcobalamin (EtCbl) with their fluoroalkyl analogues shows that the Co-C and Co-N(B3) bond lengths are shorter in the fluoroalkylcobalamins nih.gov. This is attributed to the lower electron-donating ability of the fluoroalkyl groups, which makes them less powerful trans-influencing ligands acs.org.
The table below summarizes the Co-C and Co-N(ax) bond distances for several alkylcobalamin derivatives, illustrating the influence of the alkyl ligand.
| Compound | Co-C Bond Length (Å) | Co-N(ax) Bond Length (Å) |
| Methylcobalamin (MeCbl) | 1.99 | 2.19 |
| Ethylcobalamin (EtCbl) | 2.04 | 2.22 |
| CF3CH2Cbl | 2.05 | 2.18 |
| CF2HCbl | 1.98 | 2.16 |
| CF3Cbl | 1.99 | 2.17 |
Data compiled from various crystallographic studies. nih.govacs.orgelectronicsandbooks.com
Organocobalt Model Systems
Due to the complexity of the cobalamin structure, simpler model compounds are often used to study specific aspects of its chemistry. These models capture the essential features of the cobalt center and its coordination environment, allowing for more straightforward analysis.
Cobaloximes, which contain a cobalt atom coordinated to two dimethylglyoximate ligands, have been extensively used as models for vitamin B12 since their introduction by Schrauzer and Kohnle in 1964. amrita.eduacs.org The planar Co(dmgH)2 unit mimics the equatorial corrin (B1236194) ring of cobalamin, and a variety of axial ligands can be attached to the cobalt center msu.edu. These models have been instrumental in understanding the cleavage of the Co-C bond, a key step in the enzymatic reactions involving vitamin B12 amrita.edu. The synthesis of alkyl and aryl derivatives of cobaloximes is routinely achieved through two general routes, one involving a carbanionic reagent reacting with a Co(III) halide and another where Co(III) is reduced to Co(I) before alkylation msu.edu.
Cobalt complexes with porphyrin and Schiff base ligands also serve as valuable models for methylcobalamin. wikipedia.orgresearchgate.net Porphyrins are structurally related to the corrin ring, providing a similar equatorial ligand field around the cobalt atom researchgate.net. Schiff base ligands, such as salen (bis(salicylaldehyde)ethylenediimine), form stable, square-planar complexes with cobalt that can also accommodate axial ligands, mimicking the coordination environment in cobalamins . These models have been particularly useful for studying the electronic properties and reactivity of the cobalt center wikipedia.org.
Replacing the cobalt atom in cobalamin with its heavier homologue, rhodium, has provided another avenue for research. Rhodibalamins, the rhodium analogues of cobalamins, have been synthesized and characterized. acs.orgthieme-connect.comresearchgate.netthieme-connect.com These compounds, such as methylrhodibalamin, serve as structural mimics of their cobalt counterparts. thieme-connect.comthieme-connect.comnih.gov While they can bind to B12-dependent enzymes and chaperones, the Rh-C bond is more resistant to both homolytic and heterolytic cleavage acs.org. The crystal structure of adenosylrhodibalamin bound to a B12-trafficking protein has been determined, revealing a weakened but intact Rh-C bond acs.org. This difference in reactivity highlights the specific role of cobalt in the biological function of vitamin B12.
Application of Model Compounds in Mechanistic Investigations
Methylcobalamin analogues and model compounds are indispensable tools in the study of the intricate mechanisms of vitamin B12-dependent reactions. These synthetic molecules, which are simpler in structure than the native cofactor, allow researchers to dissect the fundamental principles governing the reactivity of the cobalt-carbon (Co-C) bond. By systematically modifying the equatorial and axial ligands of these model systems, it is possible to probe the steric and electronic factors that influence bond cleavage, methyl transfer, and catalytic activity.
Mimicking Co-C Bond Cleavage and Methyl Transfer
The cleavage of the Co-C bond is a critical step in the catalytic cycle of methylcobalamin-dependent enzymes. Model compounds, such as cobaloximes and cobalt-salen complexes, have been extensively used to mimic this process and to study the factors that influence its energetics and mechanism. These models allow for detailed kinetic and thermodynamic studies that are often challenging to perform with the enzyme-bound cofactor.
Research using these model systems has revealed that the Co-C bond can be cleaved either homolytically, to generate a methyl radical and a Co(II) species, or heterolytically, to produce a methyl cation and a Co(I) species or a methyl anion and a Co(III) species. The mode of cleavage is highly dependent on the electronic properties of the cobalt center, which are in turn influenced by the nature of the axial and equatorial ligands. For instance, DFT calculations on methylcobalamin model compounds have shown that a one-electron reduction to a Co(II) state significantly lowers the dissociation energy of the Co-C bond, favoring homolytic cleavage researchgate.net.
The transfer of the methyl group from cobalt to a substrate is another key mechanistic step that has been elucidated using model compounds. Studies have shown that the cobalt(I) state, being a supernucleophile, is crucial for accepting a methyl group from donors like N-methylated compounds rsc.orgnih.gov. Theoretical studies on cobalt glyoximate complexes and nickel complexes have been employed to understand the thermodynamics and kinetics of methyl transfer between metal centers, providing insights into the acetyl-CoA synthase pathway researchgate.net. These model studies have been instrumental in establishing the feasibility of different proposed methyl transfer mechanisms, including SN2-type nucleophilic attack and radical pathways nih.govresearchgate.net.
Table 1: Co-C Bond Dissociation Energies in Methylcobalamin Model Compounds
| Compound | Axial Ligand (trans to CH3) | Co-C BDE (kJ mol⁻¹) | Reference |
|---|---|---|---|
| CH₃Co(salen)H₂O | H₂O | 168 | rsc.org |
| Methylcobalamin (base-on) | 5,6-dimethylbenzimidazole (B1208971) | ~155 | nih.gov |
| Methylcobalamin (base-off) | H₂O | ~140 | nih.gov |
| CH₃Co(dmgH)₂(py) | Pyridine | 121 | acs.org |
This table presents a selection of Co-C bond dissociation energies (BDEs) determined for methylcobalamin and various model compounds, illustrating the influence of the axial ligand on bond strength.
Exploring Steric and Electronic Effects
The reactivity of the Co-C bond in methylcobalamin and its analogues is finely tuned by the steric and electronic properties of the surrounding ligands. Model compounds provide a platform to systematically vary these properties and observe the resulting changes in structure and reactivity.
Steric Effects: The bulkiness of both the equatorial and axial ligands can significantly impact the Co-C bond length and strength. Increasing the steric bulk of the alkyl group in organocobalt complexes has been shown to weaken the Co-C bond. Similarly, steric clashes between the axial ligand and the equatorial corrin ring can distort the geometry around the cobalt center, influencing the bond dissociation energy. Theoretical studies on coenzyme B12 models have indicated that steric interactions, particularly involving the ribose moiety of the adenosyl group, play a crucial role in weakening the Co-C bond within the enzyme active site nih.gov.
Electronic Effects: The electronic nature of the ligands, particularly the axial ligand trans to the methyl group, has a profound effect on the stability of the Co-C bond. Electron-donating axial ligands tend to increase the electron density on the cobalt center, which can stabilize the Co(III) state and strengthen the Co-C bond. Conversely, electron-withdrawing groups can destabilize the Co-C bond and facilitate its cleavage. The tuning of electronic effects through ligand modification has been demonstrated in cobalt complexes with pentadentate polypyridyl-amine ligands, where changes in the ligand structure led to significant shifts in the redox potentials of the cobalt center and influenced the catalytic activity for hydrogen evolution nih.gov. Similarly, studies on cobalt salen complexes have shown that the introduction of electron-donating or withdrawing groups on the salen ligand can modulate the nucleophilic properties of the cobalt center rsc.org.
The interplay of steric and electronic effects is crucial for the catalytic function of methylcobalamin. By providing a less sterically hindered and electronically optimized environment, enzymes can significantly lower the activation energy for Co-C bond cleavage compared to the reaction in solution nih.gov.
Catalytic Properties in Organic Synthesis
The unique reactivity of the cobalt-carbon bond in methylcobalamin has inspired the development of organocobalt complexes as catalysts in a variety of organic transformations. Model compounds, particularly cobalt-salen and related Schiff base complexes, have emerged as versatile and sustainable catalysts for a range of reactions.
Cobalt-salen complexes have demonstrated significant catalytic activity in oxidative C-H functionalization reactions, including intramolecular amination and alkylation dntb.gov.ua. These reactions often proceed through a radical mechanism involving hydrogen atom transfer (HAT) from the substrate to a cobalt species researchgate.netyale.edu. The ability to tune the steric and electronic properties of the salen ligand allows for the optimization of the catalyst's reactivity and selectivity for different substrates.
Furthermore, cobalt complexes have been employed in multicomponent reactions, which are highly atom-economical processes for the synthesis of complex molecules researchgate.net. For instance, cobalt(I) catalytic systems have been developed for the [3+2] annulation of o-haloaryl imines with alkenes to produce indanamine derivatives. Cobalt-catalyzed reactions also include hydrogenation, C-C bond formation, and cyclization reactions, highlighting the broad utility of these complexes in organic synthesis colab.ws. The use of earth-abundant and low-toxicity cobalt makes these catalytic systems an attractive alternative to those based on precious metals colab.wswiley-vch.de. Recent advancements have also explored the use of cobalt(III)-salen decorated helical polyisocyanides for cooperative asymmetric catalysis in the kinetic resolution of epoxides, showcasing the potential for developing highly enantioselective catalytic systems rsc.org.
Table 2: Selected Catalytic Applications of Cobalt-Salen Model Compounds
| Reaction Type | Catalyst | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Intramolecular Allylic C-H Amination | Tailored Cobalt-Salen Complexes | Alkenes with N-nucleophiles | Oxidant-free, electrocatalytic, broad functional group tolerance | dntb.gov.ua |
| Semipinacol Rearrangement | Chiral Cobalt-Salen Catalyst | α,α-diarylallylic alcohols | Highly enantioselective, generates α-aryl ketones | researchgate.net |
| Radical Hydroamination of Alkenes | Co(salen) | Aliphatic alkenes, styrenes, α,β-unsaturated esters | Uses NFSI as nitrogen source and oxidant | researchgate.net |
| Kinetic Resolution of Epoxides | Polyisocyanide-supported Co(III)-salen | Terminal epoxides | High enantioselectivity and good yields at low catalyst loading | rsc.org |
This table provides a summary of recent applications of cobalt-salen model compounds as catalysts in various organic synthesis reactions, highlighting their versatility and efficiency.
Biological Implications and Roles of Methylcobalamin in Cellular Processes
Essential Cofactor in Methylation Pathways
Methylcobalamin (B1676134) is a vital coenzyme in methylation, a fundamental biochemical process that involves the transfer of a methyl group to various biomolecules, including DNA, proteins, and lipids. b12-vitamin.comnih.gov This process is critical for numerous bodily functions.
The primary role of methylcobalamin in methylation is as a cofactor for the enzyme methionine synthase. ebi.ac.ukmdpi.comresearchgate.netresearchgate.net This enzyme catalyzes the conversion of homocysteine to methionine, an essential amino acid. patsnap.comfrontiersin.orgoup.com Methionine is a precursor to S-adenosylmethionine (SAMe), which is the universal methyl donor for most methylation reactions in the body. researchgate.netmdpi.com By facilitating the regeneration of methionine, methylcobalamin indirectly supports all SAMe-dependent methylation processes. mdpi.com
Elevated levels of homocysteine are a known risk factor for various health issues. foodandnutritionjournal.orgpatsnap.com Methylcobalamin's role in converting homocysteine to methionine is crucial for maintaining normal homocysteine levels. foodandnutritionjournal.orgunived.comresearchgate.net Other forms of vitamin B12, like cyanocobalamin, must first be converted to methylcobalamin to participate in this reaction. foodandnutritionjournal.orgresearchgate.net
The methylation cycle, supported by methylcobalamin, is interconnected with the folate cycle. researchgate.net Methylcobalamin accepts a methyl group from 5-methyltetrahydrofolate (the active form of folate) and transfers it to homocysteine. b12-vitamin.com This reaction not only produces methionine but also regenerates tetrahydrofolate, which is essential for the synthesis of DNA and RNA. mdpi.com
Table 1: Key Participants in the Methylcobalamin-Dependent Methylation Pathway
| Molecule | Role |
| Methylcobalamin | Coenzyme for methionine synthase, donates a methyl group to homocysteine. b12-vitamin.comebi.ac.ukmdpi.com |
| Methionine Synthase | Enzyme that catalyzes the conversion of homocysteine to methionine. ebi.ac.ukresearchgate.netresearchgate.net |
| Homocysteine | Amino acid that is converted to methionine. patsnap.comfrontiersin.org |
| Methionine | Essential amino acid, precursor to S-adenosylmethionine (SAMe). researchgate.netmdpi.com |
| S-Adenosylmethionine (SAMe) | Universal methyl donor for numerous methylation reactions. researchgate.netmdpi.com |
| 5-Methyltetrahydrofolate | Active form of folate, provides the methyl group to methylcobalamin. b12-vitamin.com |
Mechanisms of Neuronal Support and Function
Methylcobalamin is integral to the maintenance and function of the nervous system. austinpublishinggroup.comoxfordbiosciences.com It is the only form of vitamin B12 that can cross the blood-brain barrier without biotransformation, allowing it to directly support neuronal processes. austinpublishinggroup.comunived.com Its neuroprotective effects are multifaceted, encompassing the promotion of nerve regeneration, myelination, and the modulation of neuroinflammation. austinpublishinggroup.comresearchgate.netmdpi.com
Promotion of Axonal Transport and Regeneration
Methylcobalamin plays a significant role in the regeneration of damaged nerves. austinpublishinggroup.comresearchgate.net It has been shown to promote the growth of neurites and enhance the survival of neuronal cells. austinpublishinggroup.com Studies on rat models with sciatic nerve injury have demonstrated that methylcobalamin administration leads to nerve regeneration and functional recovery. austinpublishinggroup.comoxfordbiosciences.com It is believed to act on downstream mechanisms of nerve growth factor and brain-derived neurotrophic factor to facilitate these processes. nih.gov
Furthermore, methylcobalamin supports axonal transport, the process by which essential molecules are moved along the axon of a neuron. oxfordbiosciences.comactascientific.com It has been observed to normalize the transport of axonal skeletal proteins in nerve cells. oxfordbiosciences.com This is crucial for maintaining the structure and function of the axon and for facilitating repair after injury. In animal models, methylcobalamin has shown a protective effect against nerve degeneration induced by various neurotoxins. oxfordbiosciences.com
Induction of Myelination (Phospholipid and Lecithin (B1663433) Synthesis)
Myelination, the formation of the myelin sheath around nerve fibers, is essential for the rapid and efficient transmission of nerve impulses. patsnap.comunived.com Methylcobalamin is a key factor in this process. oxfordbiosciences.comepain.org It promotes the synthesis of phospholipids, which are major components of the myelin sheath. patsnap.comoxfordbiosciences.com
Specifically, methylcobalamin stimulates the synthesis of lecithin (phosphatidylcholine), a primary constituent of medullary sheath lipids. oxfordbiosciences.commit.edu The synthesis of phosphatidylcholine can occur through the sequential methylation of phosphatidylethanolamine, a process for which the methyl groups are ultimately derived from methionine. mit.edunih.gov By ensuring a steady supply of methionine through the methylation cycle, methylcobalamin indirectly supports lecithin synthesis. nih.gov In tissue culture studies, methylcobalamin has been shown to increase the myelination of neurons more effectively than other forms of cobalamin. oxfordbiosciences.com Research indicates that methylcobalamin promotes the development of Schwann cells, the cells responsible for myelination in the peripheral nervous system, by increasing the synthesis of myelin basic protein and lipids. epain.orgresearchgate.net
Modulation of Neuroinflammation
Neuroinflammation, the inflammation of the nervous tissue, is implicated in a variety of neurological disorders. Methylcobalamin has demonstrated the ability to modulate neuroinflammatory processes, thereby exerting a neuroprotective effect. mdpi.comnih.govresearchgate.net It can regulate the activity of immune cells and control the secretion of inflammatory cytokines. nih.govresearchgate.netnih.gov
Methylcobalamin has been shown to influence the activity of various immune cells, including T lymphocytes and Natural Killer (NK) cells. nih.govresearchgate.netmdpi.com In patients with vitamin B12 deficiency, treatment with methylcobalamin has been observed to restore the production of CD8+ T lymphocytes and normalize the CD4+/CD8+ ratio. mdpi.comnih.gov An increase in the number of lymphocytes, particularly CD8+ cells, has been noted in both patients and control subjects following methylcobalamin administration. nih.gov
Furthermore, methylcobalamin has been found to augment the activity of NK cells, which play a crucial role in the immune response against virally infected cells and tumor cells. mdpi.comnih.govnih.gov In vitamin B12 deficient individuals, suppressed NK cell activity was improved after treatment with methylcobalamin. nih.govnih.gov
Methylcobalamin can also modulate the immune response by controlling the secretion of inflammatory cytokines. nih.govresearchgate.netbioscmed.com It has been shown to regulate the activity of NF-κB, a protein complex that controls the transcription of DNA, cytokine production and cell survival. bioscmed.com By inhibiting NF-κB activation, methylcobalamin can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). epain.orgnih.govbioscmed.com Conversely, it has been associated with an increase in the levels of the anti-inflammatory cytokine IL-10. epain.org This regulation of cytokine secretion contributes to the reduction of inflammation in damaged nerve tissue. epain.org
Table 2: Effects of Methylcobalamin on Neuroinflammation
| Aspect of Neuroinflammation | Effect of Methylcobalamin |
| Immune Cell Activity | Restores CD8+ T lymphocyte production. mdpi.comnih.gov Normalizes CD4+/CD8+ ratio. mdpi.comnih.gov Augments Natural Killer (NK) cell activity. mdpi.comnih.govnih.gov |
| Inflammatory Cytokines | Reduces secretion of TNF-α, IL-1β, and IL-6. epain.orgnih.govbioscmed.com Increases secretion of IL-10. epain.org |
| Underlying Mechanism | Regulates NF-κB activity. bioscmed.com |
Impact on NF-κB Activity
Methylcobalamin (Cobalt, methyl-), hereafter referred to as MeCbl, demonstrates a significant modulatory effect on the nuclear factor kappa B (NF-κB) signaling pathway, which is a central regulator of inflammatory responses. MeCbl has been shown to reduce inflammation in damaged nerve regions by regulating NF-κB activity within immune cells, such as neutrophils, macrophages, and T-cells, as well as in neurons. nih.govepain.orgresearchgate.netkoreamed.org This regulation leads to a downstream decrease in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govepain.org Conversely, it has been observed to increase the levels of the anti-inflammatory cytokine IL-10. nih.govepain.org
In-vitro studies using RAW 264.7 macrophage cells, which were stably transfected with an NF-κB luciferase reporter construct, have been employed to compare the effects of various intracellular cobalamins on NF-κB promoter activity. nih.gov Research in animal models has further substantiated these findings. For instance, observations in the spinal dorsal horn of rats with neuropathic pain revealed that MeCbl administration suppressed the NF-κB pathway. epain.org There appears to be an inverse relationship between physiological levels of cobalamin and serum levels of TNF-α. nih.gov This evidence suggests that MeCbl exerts anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling cascade. nih.gov
Table 1: Effects of Methylcobalamin on NF-κB and Related Cytokines
| Target | Effect of Methylcobalamin | Cell Types Involved | Downstream Consequences | Source |
|---|---|---|---|---|
| NF-κB Activity | Suppression/Regulation | Immune Cells (Neutrophils, Macrophages, T-cells), Neurons | Reduced Inflammation | nih.govepain.orgresearchgate.netkoreamed.org |
| TNF-α | Decreased Levels | - | Reduced Pro-inflammatory Response | nih.govepain.orgnih.gov |
| IL-1β | Decreased Levels | - | Reduced Pro-inflammatory Response | nih.govepain.org |
| IL-6 | Decreased Levels | - | Reduced Pro-inflammatory Response | nih.govepain.org |
| IL-10 | Increased Levels | - | Enhanced Anti-inflammatory Response | nih.govepain.org |
Influence on Neuronal Ion Channel Activity and Sensitization
MeCbl plays a crucial role in modulating neuronal excitability and sensitization by influencing the activity of various ion channels. nih.govepain.org This is particularly relevant in the context of neuropathic pain, where alterations in ion channel expression and function contribute to hypersensitivity. biomedpharmajournal.org MeCbl has been found to control peripheral and ganglionic sensitization, which affects the transmission of nerve impulses by inhibiting the activation of ion channels in neurons. nih.govepain.orgkoreamed.org
Research indicates that MeCbl can alleviate pain symptoms by decreasing the activity of ion channels responsible for excitation and hyperpolarization in medium-sized dorsal root ganglion (DRG) neurons. nih.govresearchgate.net Furthermore, it has been shown to reduce the expression of several types of ion channels implicated in pain signaling, including:
Voltage-gated sodium channels (VGSCs) in axons. nih.govbiomedpharmajournal.org
Transient receptor potential (TRP) channels, specifically TRP ankyrin 1 (TRPA1), TRP cation channel subfamily M member 8 (TRPM8), and TRP cation channel subfamily V members 1 and 4 (TRPV1, TRPV4) in the DRG. nih.govresearchgate.net
A study focusing on an animal model of neuropathic pain demonstrated that MeCbl administration reduced the expression of VGSCs on injured nerves, highlighting a potential mechanism for its analgesic effects. biomedpharmajournal.org By downregulating the expression and activity of these key ion channels, MeCbl helps to normalize neuronal firing and reduce the sensitization that underlies chronic pain states. nih.govbiomedpharmajournal.org
Table 2: Methylcobalamin's Influence on Neuronal Ion Channels
| Ion Channel Type | Effect of Methylcobalamin | Location | Functional Outcome | Source |
|---|---|---|---|---|
| General Ion Channels | Inhibits activation | Neurons | Controls peripheral and ganglionic sensitization | nih.govepain.orgkoreamed.org |
| Voltage-Gated Sodium Channels (VGSCs) | Decreased expression | Axons | Reduced neuronal excitability and pain signaling | nih.govbiomedpharmajournal.org |
| TRPA1, TRPM8, TRPV1, TRPV4 | Decreased expression | Dorsal Root Ganglion (DRG) | Reduced sensitization to thermal and chemical stimuli | nih.govresearchgate.net |
Promotion of Neurite Outgrowth and Neuronal Survival
MeCbl is recognized for its neuroregenerative properties, actively promoting the outgrowth of neurites and enhancing neuronal survival. caldic.comaustinpublishinggroup.comresearchgate.net It has been identified as the most effective among several vitamin B12 analogs in fostering these effects. caldic.com Laboratory studies have shown that MeCbl, at concentrations of 100 nM and above, significantly promotes both neurite outgrowth and the survival of cultured cerebellar granule neurons and dorsal root ganglion neurons. caldic.comresearchgate.net This neuroprotective action is crucial for the maintenance and repair of the nervous system. caldic.com The overarching mechanism involves the activation of specific intracellular signaling pathways that govern cell growth and survival. nih.govepain.org
The beneficial effects of MeCbl on neuronal health are intrinsically linked to its central role in the methylation cycle. caldic.comresearchgate.net MeCbl functions as a coenzyme for methionine synthase, a critical enzyme in this cycle that catalyzes the conversion of homocysteine to methionine. caldic.com This cycle is a fundamental metabolic pathway that involves methylation reactions essential for numerous cellular processes. caldic.com
Experimental evidence strongly supports the methylation cycle as the mediator of MeCbl's neurotrophic effects. Studies have shown that S-adenosylmethionine (SAM), the primary methyl donor produced in the methylation cycle, mimics the neurite-promoting effects of MeCbl. caldic.com Conversely, when the methylation cycle is inhibited, the ability of MeCbl to promote neurite outgrowth is blocked. caldic.com This demonstrates that the integrity of the methylation cycle is necessary for MeCbl to exert its effects on neuronal growth and survival. caldic.comresearchgate.net
Downstream of the methylation cycle, MeCbl's neuroregenerative effects are executed through the activation of two key protein kinase signaling pathways: the extracellular signal-regulated kinase 1/2 (Erk1/2) pathway and the Akt (also known as Protein Kinase B) pathway. caldic.comaustinpublishinggroup.comresearchgate.netnih.gov Both of these pathways are known to be activated by neurotrophins and are critical for neuronal function. caldic.com
Erk1/2 Pathway: Activation of Erk1/2 is primarily associated with the promotion of neurite outgrowth. caldic.com
Akt Pathway: Activation of the Akt pathway is crucial for mediating neuronal survival and preventing apoptosis (programmed cell death). caldic.com
Research has demonstrated that MeCbl increases the activities of both Erk1/2 and Akt in neurons, and this activation is dependent on the methylation cycle. caldic.comresearchgate.netnih.gov The phosphorylated forms of Erk and Akt can then activate further downstream targets, such as the mammalian target of rapamycin (B549165) (mTOR) protein, which integrates these signals to regulate protein synthesis required for neurite outgrowth and neuronal survival. nih.govepain.orgresearchgate.net
Table 3: Mechanisms of Methylcobalamin in Neuronal Promotion
| Process | Mediator/Pathway | Key Molecules Involved | Outcome | Source |
|---|---|---|---|---|
| Promotion of Neurite Outgrowth & Neuronal Survival | Methylation Cycle | Methionine Synthase, S-adenosylmethionine (SAM) | Enables downstream signaling | caldic.comresearchgate.net |
| Signaling Pathways | Erk1/2, Akt, mTOR | Promotes neurite extension and prevents cell death | nih.govepain.orgcaldic.comresearchgate.net |
Role in Nucleic Acid and Protein Synthesis and Metabolism
Methylcobalamin is integral to the fundamental cellular processes of nucleic acid and protein synthesis. oxfordbiosciences.comfujifilm.com It is transported into nerve cell organelles where it exerts a more potent effect on promoting the synthesis of nucleic acids and proteins compared to other forms of cobalamin, such as adenosylcobalamin. oxfordbiosciences.com Chronic administration of high doses of MeCbl has been suggested to up-regulate gene transcription, which is the initial step in protein synthesis. austinpublishinggroup.comoxfordbiosciences.com Its role extends to the metabolism of nucleic acids, including the synthesis of thymidine (B127349) (a DNA building block) from deoxyuridine and the methylation of transfer RNA (t-RNA). oxfordbiosciences.comfujifilm.com These processes are vital for cell growth, replication, and function. metabolics.compreprints.orgnih.gov
DNA Synthesis and Regulation
The role of MeCbl in DNA synthesis and regulation is critically dependent on its function as a cofactor for the enzyme methionine synthase. academicstrive.comnih.gov This enzyme links the folate and methionine metabolic cycles, which are essential for the synthesis of the molecular precursors of DNA. sigmaaldrich.com
The key steps are as follows:
Methionine Synthesis: MeCbl facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, which produces methionine and regenerates tetrahydrofolate (THF). academicstrive.comnih.gov
The "Methyl-Folate Trap": A deficiency in MeCbl prevents the regeneration of THF. This leads to the accumulation of folate in the form of 5-methyltetrahydrofolate, trapping it in a metabolically unusable state. The resulting lack of THF can disrupt the synthesis of purines and thymidylate, which are essential building blocks for DNA. nih.govsigmaaldrich.com
DNA Methylation: The methionine produced is converted into S-adenosylmethionine (SAM). academicstrive.comnih.gov SAM is the universal methyl donor for a host of reactions, including the methylation of DNA. academicstrive.comnih.gov DNA methylation is a primary epigenetic mechanism that regulates gene expression, maintains the stability of the genome, and is crucial for normal development and cellular function. academicstrive.comnih.govsigmaaldrich.com
Therefore, MeCbl is indispensable for DNA synthesis by ensuring the availability of nucleotide precursors and for DNA regulation through its role in providing the methyl groups necessary for epigenetic modifications. austinpublishinggroup.comresearchgate.netacademicstrive.comnih.gov
Thymidine Synthesis from Deoxyuridine
Methylcobalamin, the methylated form of vitamin B12, plays a critical, albeit indirect, role in the synthesis of thymidine, a fundamental component of DNA. Its function is intrinsically linked to folate metabolism and the activity of the enzyme methionine synthase. academicstrive.commdpi.com A deficiency in methylcobalamin disrupts this sensitive pathway, leading to impaired DNA synthesis and conditions such as megaloblastic anemia. ashpublications.orgoncohemakey.comelsevier.es
The primary contribution of methylcobalamin to thymidine synthesis is its role as an essential cofactor for methionine synthase. academicstrive.comoncohemakey.com This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-methyl-THF) to homocysteine, yielding methionine and regenerating tetrahydrofolate (THF). oncohemakey.compnas.org The regeneration of THF is the crucial step for DNA synthesis. ashpublications.org
Once THF is regenerated, it can be converted into various coenzyme forms, including 5,10-methylenetetrahydrofolate. oncohemakey.com This specific folate derivative serves as the one-carbon donor for the enzyme thymidylate synthase (TS). taylorandfrancis.comwikipedia.orgdroracle.ai Thymidylate synthase carries out the reductive methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), which is then phosphorylated to become a building block for DNA replication. taylorandfrancis.comwikipedia.orgresearchgate.net
In a state of vitamin B12 deficiency, the methionine synthase reaction is impaired. This leads to the accumulation of 5-methyl-THF, which cannot be converted back to THF. This phenomenon is known as the "folate trap." elsevier.espnas.org The trapping of folate in its methylated form depletes the pool of other folate coenzymes, particularly the 5,10-methylenetetrahydrofolate required by thymidylate synthase. oncohemakey.compnas.org The resulting slowdown of dTMP production inhibits DNA synthesis, which disproportionately affects rapidly dividing cells, such as those in the bone marrow, leading to megaloblastic changes. oncohemakey.comelsevier.es Research has shown that in B12-deficient marrow cultures, methylcobalamin is the most effective form of cobalamin at correcting the defective DNA-thymine synthesis. ashpublications.org
Table 1: Key Enzymes and Reactions in the Methylcobalamin-Dependent Pathway for Thymidine Synthesis
| Enzyme | Cofactor/Coenzyme | Substrate(s) | Product(s) | Cellular Role |
| Methionine Synthase | Methylcobalamin | 5-Methyltetrahydrofolate, Homocysteine | Tetrahydrofolate (THF), Methionine | Regenerates THF from the "folate trap" and synthesizes methionine. oncohemakey.compnas.org |
| Thymidylate Synthase (TS) | 5,10-Methylenetetrahydrofolate | Deoxyuridine Monophosphate (dUMP) | Deoxythymidine Monophosphate (dTMP), Dihydrofolate (DHF) | Catalyzes the final step in the de novo synthesis of dTMP for DNA production. wikipedia.orgresearchgate.net |
Environmental and Industrial Biomethylation Processes
Methylcobalamin is a potent methylating agent not only within cellular metabolism but also in broader environmental contexts. It is central to biomethylation, a process where living organisms attach a methyl group to an element, significantly altering its chemical properties, mobility, and toxicity. journals.co.za
Biomethylation of Heavy Metals
In the environment, particularly in anaerobic sediments of lakes, estuaries, and oceans, microorganisms utilize methylcobalamin to methylate a variety of heavy metals and metalloids. journals.co.za This process has been identified as a key mechanism in the biogeochemical cycles of these elements. researchgate.net
Methylcobalamin has been shown to be involved in the biomethylation of toxic elements such as mercury, tin, lead, arsenic, selenium, and tellurium. researchgate.netnih.gov The transfer of a methyl group from the cobalt atom in methylcobalamin to a heavy metal atom changes the element's physicochemical properties. journals.co.za Generally, methylation increases the volatility and lipid solubility of the metal, which enhances its ability to move through the environment and to bioaccumulate in the food chain. journals.co.zaacs.org The biomethylation of mercury, for example, produces highly neurotoxic methylmercury, which was responsible for the poisonings at Minamata, Japan. journals.co.za Similarly, methyltin compounds are toxic to the central nervous system of higher organisms. researchgate.net
The mechanism of methylation can vary depending on the metal and its oxidation state. For some metals, the reaction involves the reductive cleavage of the cobalt-carbon bond in methylcobalamin. acs.org
Table 2: Elements Subject to Biomethylation by Methylcobalamin
| Element | Example Methylated Product(s) | Environmental Significance |
| Arsenic (As) | Methylarsines | Alters toxicity and mobility in anaerobic environments. researchgate.netnih.gov |
| Lead (Pb) | Unstable alkyl-lead products | Methylated products are unstable in water but demonstrate the reactivity of methylcobalamin. researchgate.netnih.gov |
| Mercury (Hg) | Methylmercury, Dimethylmercury | Produces highly toxic and bioaccumulative forms of mercury. journals.co.zaresearchgate.net |
| Selenium (Se) | Dimethylselenide | Contributes to the volatilization and environmental cycling of selenium. researchgate.net |
| Tellurium (Te) | Dimethyltelluride | Involved in the environmental transformation and transport of tellurium. researchgate.net |
| Tin (Sn) | Methyltin compounds | Creates neurotoxic compounds that can bioaccumulate. researchgate.netresearchgate.net |
Carbon Dioxide Utilization and Acetyl-CoA Formation
In the realm of industrial biotechnology and microbial metabolism, methylcobalamin plays a role in carbon fixation pathways. Specifically, it is a key component in the Wood-Ljungdahl pathway, which is utilized by anaerobic bacteria, known as acetogens, to produce acetyl-CoA from one-carbon (C1) compounds like carbon dioxide (CO2). nih.govresearchgate.net This pathway is a primary mechanism for CO2 fixation under anaerobic conditions. researchgate.net
The final and most complex step of the Wood-Ljungdahl pathway is catalyzed by the bifunctional enzyme carbon monoxide dehydrogenase/acetyl-CoA synthase (CODH/ACS). acs.org The ACS component is responsible for synthesizing acetyl-CoA from three distinct precursors:
A methyl group, which is transferred from methyltetrahydrofolate via a corrinoid iron-sulfur protein, a process involving a methylcobalamin-like intermediate. nih.govresearchgate.net
Carbon monoxide (CO), which is supplied by the CODH component of the enzyme complex through the reduction of CO2. acs.org
Coenzyme A (CoA). researchgate.net
The ACS active site, known as the A-cluster, contains nickel and an iron-sulfur cluster and is where these three components are assembled into acetyl-CoA. acs.orgresearchgate.net This reaction is a remarkable example of biological organometallic chemistry, forming a new carbon-carbon bond. researchgate.net The resulting acetyl-CoA can then be used by the organism to build cellular components or to generate ATP for energy conservation. nih.gov
Table 3: Components of Acetyl-CoA Synthesis in the Wood-Ljungdahl Pathway
| Component | Role in Acetyl-CoA Synthesis | Source/Origin |
| Methyl Group | Provides the -CH3 moiety of acetyl-CoA. | Transferred via a corrinoid protein (involving a methylcobalamin-like structure) from methyltetrahydrofolate. nih.govresearchgate.net |
| Carbon Monoxide (CO) | Provides the carbonyl group (-C=O) of acetyl-CoA. | Generated from the reduction of CO2 by the CODH enzyme. acs.org |
| Coenzyme A (CoA) | Acts as the carrier for the acetyl group. | A ubiquitous cofactor in metabolism. |
| Acetyl-CoA Synthase (ACS) | The enzyme that catalyzes the assembly of the three components into acetyl-CoA. | Part of the bifunctional CODH/ACS complex in acetogenic bacteria. acs.org |
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic protocols for methylcobalt complexes to ensure reproducibility?
- Methodological Answer : Begin with a systematic literature review to identify existing synthetic routes (e.g., alkylation of cobalt precursors) and evaluate solvent systems, temperature ranges, and ligand effects. Use controlled experiments to isolate variables (e.g., ligand-to-metal ratios, reaction atmosphere) and validate purity via spectroscopic techniques (e.g., NMR, IR) and elemental analysis. Document stepwise procedures in alignment with journal guidelines for experimental reproducibility .
- Key Data : Tabulate yield percentages, reaction times, and spectroscopic signatures (e.g., Co–CH₃ stretching frequencies) across varying conditions .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing methylcobalt species?
- Methodological Answer : Combine X-ray crystallography (using SHELX programs for structure refinement ) with multinuclear NMR (¹H, ¹³C, ⁵⁹Co) to confirm coordination geometry and oxidation states. For air-sensitive samples, employ Schlenk-line or glovebox techniques to prevent decomposition. Cross-validate results with DFT calculations for electronic structure insights .
- Data Contradictions : Address discrepancies in reported Co–C bond lengths by comparing crystallographic datasets from multiple sources and assessing experimental conditions (e.g., temperature, radiation source) .
Q. How should researchers assess the thermal and oxidative stability of methylcobalt compounds?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and aerobic atmospheres to quantify decomposition thresholds. Pair with in-situ FTIR or UV-Vis spectroscopy to identify intermediate species. For kinetic studies, use Arrhenius plots to model degradation rates .
- Advanced Consideration : Compare stability trends across ligand classes (e.g., phosphine vs. nitrogen-based ligands) to derive structure-property relationships .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of methylcobalt complexes?
- Methodological Answer : Perform meta-analyses of published catalytic data (e.g., turnover frequencies, substrate scope) to identify outliers. Replicate experiments under standardized conditions (solvent, temperature, catalyst loading) and use statistical tools (e.g., ANOVA) to isolate variables like trace moisture or ligand impurities .
- Case Study : Contrast homogeneous vs. heterogeneous catalysis mechanisms by analyzing leaching profiles via ICP-MS or poisoning experiments .
Q. How can computational models improve the design of methylcobalt catalysts for C–C bond formation?
- Methodological Answer : Employ density functional theory (DFT) to map reaction pathways (e.g., migratory insertion barriers) and identify rate-limiting steps. Validate models with kinetic isotope effects (KIEs) and substituent electronic parameters (Hammett plots). Collaborate with synthetic chemists to iteratively refine ligand architectures .
- Data Integration : Use FAIR-compliant platforms to share computational datasets (e.g., Gaussian output files) for peer validation .
Q. What ethical and safety protocols are critical for handling methylcobalt compounds in academic labs?
- Methodological Answer : Follow institutional guidelines for air-sensitive and toxic materials, including fume hood use, PPE (gloves, goggles), and waste disposal. Document near-miss incidents and update risk assessments using Safety Data Sheets (SDS). For collaborative studies, ensure compliance with international regulations (e.g., REACH) .
- Ethical Reporting : Disclose synthetic hazards in publications and provide detailed emergency response protocols in supplementary materials .
Data Management & Reproducibility
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices for methylcobalt studies?
- Methodological Answer : Deposit raw data (spectra, crystallographic CIFs) in discipline-specific repositories (e.g., Cambridge Structural Database, Zenodo). Use standardized metadata templates to describe experimental conditions and instrument parameters. For interdisciplinary projects, adopt ontologies like ChEBI for chemical interoperability .
- Example : A 2023 EU Commission report highlights the need for centralized chemical data platforms to address reproducibility crises in organometallic chemistry .
Q. What statistical approaches are recommended for analyzing conflicting reactivity data in methylcobalt systems?
- Methodological Answer : Apply multivariate regression to correlate reactivity with electronic (Hammett σ) or steric (Tolman cone angle) parameters. Use Bayesian statistics to quantify uncertainty in kinetic measurements. For meta-analyses, follow PRISMA guidelines to screen and weight studies by methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
